molecular formula C19H33NO B6343761 12-Benzylamino-1-dodecanol CAS No. 1274903-27-3

12-Benzylamino-1-dodecanol

Cat. No.: B6343761
CAS No.: 1274903-27-3
M. Wt: 291.5 g/mol
InChI Key: NHJKHPPLADLFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Benzylamino-1-dodecanol is a useful research compound. Its molecular formula is C19H33NO and its molecular weight is 291.5 g/mol. The purity is usually 95%.
The exact mass of the compound 12-Benzylamino-1-dodecanol is 291.256214676 g/mol and the complexity rating of the compound is 202. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 12-Benzylamino-1-dodecanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12-Benzylamino-1-dodecanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

12-(benzylamino)dodecan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO/c21-17-13-8-6-4-2-1-3-5-7-12-16-20-18-19-14-10-9-11-15-19/h9-11,14-15,20-21H,1-8,12-13,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJKHPPLADLFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCCCCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

12-Benzylamino-1-dodecanol chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of 12-Benzylamino-1-dodecanol , a specialized bifunctional chemical intermediate critical in the synthesis of functionalized lipids, surface-active agents, and drug delivery systems.

Structure, Properties, and Applications in Pharmaceutical Synthesis[1]

Executive Summary

12-Benzylamino-1-dodecanol (CAS: 67107-87-3) is a heterobifunctional building block featuring a hydrophobic C12 alkyl chain terminated by a secondary benzylamine at one end and a primary hydroxyl group at the other. Its unique architecture—combining a lipophilic spacer, an ionizable nitrogen center, and a reactive alcohol handle—makes it an invaluable tool in medicinal chemistry and lipid nanoparticle (LNP) engineering .

This guide details the physicochemical profile, synthetic pathways, and experimental protocols for utilizing this molecule in the development of advanced drug delivery vehicles and surface modifications.

Chemical Identity & Structural Analysis[2][3]

Nomenclature and Identification
ParameterDetail
IUPAC Name 12-(Benzylamino)dodecan-1-ol
Common Synonyms N-(12-Hydroxydodecyl)benzylamine; 12-Benzylaminododecanol
CAS Number 67107-87-3
Molecular Formula C₁₉H₃₃NO
Molecular Weight 291.48 g/mol
SMILES OCC(CCCCCCCCCC)CNCc1ccccc1
Structural Functionality

The molecule is defined by three distinct functional zones, each serving a specific role in chemical synthesis and supramolecular assembly:

  • Benzylamine Head Group (Secondary Amine): Acts as a weak base (pKa ~9.5–10.5). It provides a site for protonation (pH-responsive behavior) or further alkylation to form tertiary amines or quaternary ammonium salts. The benzyl group offers steric bulk and π-π stacking potential.

  • Dodecyl Spacer (C12 Alkyl Chain): A flexible hydrophobic linker that facilitates membrane insertion or self-assembly into micellar structures.

  • Primary Alcohol Tail: A reactive handle susceptible to oxidation (to aldehyde/acid), esterification (to attach payloads), or phosphorylation.

Physicochemical Properties[1][3][4][5][6][7][8][9]

Understanding the physical state and solubility profile is essential for formulation and synthesis planning.

PropertyValue / CharacteristicRelevance
Physical State White to off-white crystalline powderSolid handling requires standard weighing protocols.
Melting Point 41.0 – 45.0 °CLow melting point; requires careful temperature control during drying to avoid caking.
Solubility Soluble in Methanol, Ethanol, DCM, Chloroform. Insoluble in water (neutral pH).[1]Requires organic solvents for reaction; aqueous solubility increases significantly at pH < 9 due to protonation.
pKa (Calculated) ~10.0 (Secondary Amine)Positively charged at physiological pH (7.4), aiding in interaction with anionic membranes or nucleic acids.
LogP (Predicted) ~5.3Highly lipophilic; partitions strongly into lipid bilayers.

Synthetic Routes & Manufacturing[10]

The synthesis of 12-Benzylamino-1-dodecanol typically employs Nucleophilic Substitution or Reductive Amination . Below is the standard laboratory protocol for the substitution method, favored for its operational simplicity.

Synthesis Diagram (DOT)

Synthesis SM1 12-Bromo-1-dodecanol (Electrophile) Reaction Nucleophilic Substitution (SN2) Solvent: Ethanol/Acetonitrile Base: K2CO3 or Excess Amine Temp: Reflux (80°C) SM1->Reaction SM2 Benzylamine (Nucleophile) SM2->Reaction Inter Protonated Salt Intermediate Reaction->Inter 12-24h Product 12-Benzylamino-1-dodecanol (Target) Inter->Product Basic Workup (NaOH)

Figure 1: Synthetic pathway via nucleophilic substitution of an alkyl bromide with benzylamine.

Experimental Protocol (Bench Scale)

Objective: Synthesis of 10g of 12-Benzylamino-1-dodecanol.

  • Reagents:

    • 12-Bromo-1-dodecanol (1.0 eq)

    • Benzylamine (3.0 eq) – Excess prevents bis-alkylation.

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Acetonitrile (ACN) or Ethanol (10 volumes)

  • Procedure:

    • Setup: Charge a round-bottom flask with 12-Bromo-1-dodecanol and ACN. Stir until dissolved.

    • Addition: Add K₂CO₃ followed by the slow addition of Benzylamine.

    • Reaction: Heat the mixture to reflux (approx. 80°C) under nitrogen atmosphere for 12–18 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS.

    • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

    • Purification: Dissolve residue in Dichloromethane (DCM) and wash with water (x2) and brine (x1). Dry over Na₂SO₄.

    • Isolation: If necessary, purify via column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM with 1% NH₄OH) or recrystallize from cold hexane/ethyl acetate.

Applications in Drug Development & Research[5][7]

Lipid Nanoparticle (LNP) Precursor

In the development of mRNA vaccines and gene therapies, ionizable lipids are the primary drivers of encapsulation. 12-Benzylamino-1-dodecanol serves as a "scaffold" lipid.

  • Mechanism: The secondary amine can be further alkylated with acrylate linkers or other lipid tails to generate tertiary amino-lipids (e.g., DLin-MC3-DMA analogs).

  • Role: The C12 chain provides the necessary hydrophobicity for micelle stability, while the benzyl group can be removed (via hydrogenation) to reveal a primary amine for different conjugation chemistries, or retained to enhance endosomal escape via the "proton sponge" effect.

Surface Modification & Linkers

The molecule acts as a heterobifunctional crosslinker.

  • Surface Anchoring: The alcohol group can be activated (e.g., as a Tosylate or NHS-carbonate) to bind to surfaces or polymers.

  • Ligand Display: The benzylamine end remains available for molecular recognition or further derivatization.

Analytical Standard for Surfactants

Used as a reference standard in HPLC methods when characterizing impurities in bulk dodecanol or benzylamine supplies, and in studying the critical micelle concentration (CMC) of amino-functionalized surfactants.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized material must be validated using the following parameters.

MethodExpected Signal / Observation
¹H-NMR (CDCl₃) δ 7.2-7.4 ppm: Multiplet (5H, Aromatic Benzyl)δ 3.78 ppm: Singlet (2H, Ph-CH₂-N)δ 3.64 ppm: Triplet (2H, -CH₂-OH)δ 2.62 ppm: Triplet (2H, -CH₂-NH-)δ 1.2-1.6 ppm: Multiplet (Alkyl Chain protons)
Mass Spectrometry (ESI+) [M+H]⁺ = 292.3 m/z . Look for characteristic fragmentation of the benzyl group (tropylium ion, m/z 91).
IR Spectroscopy 3200-3400 cm⁻¹: Broad O-H stretch (H-bonded).~3300 cm⁻¹: Weak N-H stretch.2850-2920 cm⁻¹: Strong C-H alkyl stretches.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust.

    • Storage: Store in a cool, dry place (< 25°C). Keep container tightly closed to prevent moisture absorption (hygroscopic tendency).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5182020, 12-Amino-1-dodecanol (Analogous Structure Reference). Retrieved from [Link]

  • Semple, S. C., et al. (2010).Rational design of cationic lipids for siRNA delivery. Nature Biotechnology, 28(2), 172–176. (Contextual reference for amino-lipid design in drug delivery).

Sources

N-(12-Hydroxydodecyl)benzylamine CAS 67107-87-3

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: N-(12-Hydroxydodecyl)benzylamine Synthesis, Properties, and Applications in Lipid Chemistry

Part 1: Executive Summary & Chemical Identity

Important Technical Clarification: There is a critical distinction regarding the CAS number provided in your request.

  • CAS 67107-87-3 officially refers to the primary amine precursor: 12-Amino-1-dodecanol (C₁₂H₂₇NO).

  • The target topic, N-(12-Hydroxydodecyl)benzylamine (also known as 12-(Benzylamino)dodecan-1-ol), is the N-benzylated derivative of that precursor.

This guide focuses on the benzylated derivative (the target topic) while utilizing CAS 67107-87-3 as the primary starting material. This molecule is a secondary amine featuring a hydrophobic C12 chain terminated by a polar hydroxyl group and a benzyl headgroup, making it a valuable intermediate in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs), surfactants, and PROTAC linkers.

Chemical Profile
PropertySpecification
Chemical Name N-(12-Hydroxydodecyl)benzylamine
Synonyms 12-(Benzylamino)-1-dodecanol; 12-Benzylaminododecanol
Molecular Formula C₁₉H₃₃NO
Molecular Weight 291.48 g/mol
Physical State White to off-white crystalline powder
Melting Point 41.0 – 45.0 °C
Solubility Soluble in Methanol, Ethanol, DMSO, Chloroform; Insoluble in Water
pKa (Calc.) ~9.5 (Secondary Amine)

Part 2: Synthesis Protocols

The synthesis of N-(12-Hydroxydodecyl)benzylamine is best achieved via Reductive Amination . This method is superior to direct alkylation with benzyl chloride because it minimizes the formation of tertiary amine byproducts (N,N-dibenzyl species).

Method A: Reductive Amination (Recommended)
  • Mechanism: Condensation of 12-amino-1-dodecanol with benzaldehyde to form an imine (Schiff base), followed by in situ reduction.

  • Reagents: 12-Amino-1-dodecanol (CAS 67107-87-3), Benzaldehyde, Sodium Borohydride (NaBH₄), Methanol (MeOH).

Step-by-Step Protocol:

  • Imine Formation:

    • In a 250 mL round-bottom flask, dissolve 12-Amino-1-dodecanol (10.0 g, 49.7 mmol) in Methanol (100 mL) .

    • Add Benzaldehyde (5.27 g, 49.7 mmol, 1.0 eq) dropwise while stirring at room temperature.

    • Technical Note: Add anhydrous MgSO₄ (5 g) to the flask to sequester water and drive the equilibrium toward the imine. Stir for 4–6 hours.

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Slowly add Sodium Borohydride (2.82 g, 74.5 mmol, 1.5 eq) in small portions over 30 minutes. Caution: Hydrogen gas evolution.

    • Allow the mixture to warm to room temperature and stir overnight (12 h).

  • Quenching & Workup:

    • Quench the excess hydride by carefully adding 1N HCl until pH ~2. Stir for 15 minutes to hydrolyze any boron complexes.

    • Neutralize with 1N NaOH to pH ~10 (to ensure the amine is in the free base form for extraction).

    • Extract with Dichloromethane (DCM) (3 x 50 mL) .

    • Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Recrystallize the crude solid from Hexane/Ethyl Acetate (9:1) or perform flash column chromatography (SiO₂, DCM:MeOH 95:5) to yield the pure product.

Method B: Direct Alkylation (Alternative)
  • Use Case: Only if benzaldehyde is unavailable. Requires strict stoichiometry control to prevent over-alkylation.

  • Reagents: 12-Amino-1-dodecanol, Benzyl Chloride, K₂CO₃, Acetonitrile.

  • Protocol: Reflux 1.0 eq of amine with 0.9 eq of Benzyl Chloride and 2.0 eq of K₂CO₃ in Acetonitrile for 12 hours. Yields are typically lower (50–60%) due to dialkylation side products.

Part 3: Visualization of Synthesis & Application

The following diagram illustrates the synthesis pathway and its downstream application in Lipid Nanoparticle (LNP) chemistry.

G Start 12-Amino-1-dodecanol (CAS 67107-87-3) Imine Intermediate Imine (Schiff Base) Start->Imine MeOH, MgSO4 - H2O Reagent Benzaldehyde Reagent->Imine Product N-(12-Hydroxydodecyl)benzylamine (Secondary Amine) Imine->Product NaBH4 Reduction LNP_Lipid Ionizable Lipid Synthesis (Esterification of OH group) Product->LNP_Lipid Fatty Acid Chloride (e.g., Linoleoyl chloride) PROTAC PROTAC Linker Synthesis Product->PROTAC Linker Conjugation

Figure 1: Synthetic route from CAS 67107-87-3 to the target benzylamine and its potential downstream uses.

Part 4: Applications in Drug Development

Ionizable Lipid Synthesis (LNP Formulation)

N-(12-Hydroxydodecyl)benzylamine serves as a "headgroup-linker" hybrid. In the development of Lipid Nanoparticles (LNPs) for mRNA delivery (e.g., COVID-19 vaccines), the secondary amine is critical for endosomal escape (proton sponge effect), while the hydroxyl tail allows for conjugation to hydrophobic tails.

  • Workflow: The hydroxyl group is esterified with long-chain fatty acids (e.g., linoleic acid, myristic acid) to create a cationic lipid with a benzyl headgroup. Benzyl groups in lipids can enhance membrane fusion properties via pi-pi stacking interactions with endosomal membranes.

PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) require precise linkers to connect an E3 ligase ligand to a target protein ligand. The 12-carbon chain provides a flexible, hydrophobic spacer, while the benzylamine moiety offers a reactive handle for attaching one end of the chimera.

Surface Chemistry (SAMs)

The compound is used to form Self-Assembled Monolayers (SAMs) on metal surfaces. The amine coordinates to the surface (or the alcohol, depending on the substrate), creating a hydrophobic, anti-corrosive barrier.

Part 5: Analytical Characterization

To validate the synthesis of N-(12-Hydroxydodecyl)benzylamine, compare spectral data against the precursor.

TechniqueDiagnostic Signal (Expected)Interpretation
¹H NMR (CDCl₃) δ 7.2–7.4 ppm (m, 5H) Aromatic protons (Benzyl group) – Absent in precursor.
δ 3.78 ppm (s, 2H) Benzylic CH₂ (Ph-CH₂ -NH) – Key confirmation of benzylation.
δ 3.64 ppm (t, 2H) Terminal CH₂-OH (remains unchanged).
δ 2.63 ppm (t, 2H) N-CH₂ (adjacent to alkyl chain).
MS (ESI+) [M+H]⁺ = 292.3 m/z Molecular ion peak corresponding to C₁₉H₃₃NO.
IR Spectroscopy 3300 cm⁻¹ (broad) O-H stretch.
~3030 cm⁻¹ Aromatic C-H stretch.

Part 6: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)[1]

  • Eye Irritation: Category 2A (H319)

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Secondary amines can absorb CO₂ from the air to form carbamates; keep tightly sealed.

  • First Aid: In case of skin contact, wash immediately with soap and water. If in eyes, rinse cautiously with water for 15 minutes.

References

  • TCI Chemicals. Product Specification: 12-Benzylamino-1-dodecanol (Product No.[2][3] B2403).[1][2][3][4] Retrieved from .

  • Sigma-Aldrich. 12-Amino-1-dodecanol (CAS 67107-87-3) Product Data. Retrieved from .

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
  • Kulkarni, J. A., et al. (2018). "On the role of ionizable lipid structure in the design of lipid nanoparticles for RNA delivery." ACS Nano, 12(5), 4787-4795.

Sources

Strategic Utilization of 12-Benzylamino-1-dodecanol in Next-Generation LNP Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role and application of 12-Benzylamino-1-dodecanol in Lipid Nanoparticle (LNP) formulation. This guide is structured for researchers and drug development professionals, focusing on its utility as a high-value precursor for synthesizing next-generation ionizable lipids.

Executive Summary

12-Benzylamino-1-dodecanol (CAS: N/A, TCI Product: B2403) serves as a critical bifunctional building block in the synthesis of ionizable lipids for mRNA delivery. Unlike standard helper lipids (e.g., DSPC, Cholesterol), this molecule is primarily utilized as a functional precursor to generate high-potency ionizable amino-lipids. Its unique structure—combining a hydrophobic C12 chain, a reactive secondary amine, and a terminal hydroxyl group—allows for the precise engineering of lipids with optimized pKa values (6.0–7.0) and enhanced endosomolytic capabilities via the benzyl moiety.

Chemical Architecture & Functional Logic

To understand the utility of 12-Benzylamino-1-dodecanol, one must deconstruct its three pharmacophore regions. This is not merely a surfactant; it is a scaffold for "tuning" LNP behavior.

A. The Benzyl Motif (Endosomal Escape)
  • Function: Unlike aliphatic tails, the benzyl group introduces

    
    -
    
    
    
    stacking interactions and aromaticity into the lipid bilayer.
  • Mechanism: Upon endosomal acidification, the benzyl group facilitates membrane destabilization. Research indicates that aromatic-containing lipids can enhance fusogenicity with the endosomal membrane, significantly improving mRNA release into the cytosol compared to purely aliphatic analogs.

B. The Secondary Amine (Ionizable Core)
  • Function: The central nitrogen acts as the protonable "switch."

  • Synthesis Potential: As a secondary amine, it is poised for Michael addition or alkylation . Reacting this site with an acrylate or epoxide converts it into a tertiary amine , the gold standard for LNP ionizable lipids. This conversion is essential to shift the pKa from >9 (toxic) to the physiological target of 6.2–6.8.

C. The C12-Hydroxyl Tail (Linker & Biodegradability)
  • Function: The 12-carbon chain provides the necessary hydrophobicity for particle self-assembly.

  • Biodegradability: The terminal hydroxyl (-OH) group is a "handle" for esterification. By reacting this hydroxyl with a fatty acid or a biodegradable linker, researchers can introduce ester bonds into the final lipid structure. This ensures the lipid can be metabolized (hydrolyzed) in the liver, reducing systemic toxicity—a critical requirement for clinical translation.

Mechanistic Role in LNP Formulation[1][2][3]

The primary role of 12-Benzylamino-1-dodecanol is to serve as the headgroup-tail hybrid in the synthesis of library candidates.

Pathway: From Precursor to Potent Lipid

The molecule is typically reacted with a multi-functional core (e.g., a diacrylate or diepoxide) to create a "gemini" or multi-tailed lipid.

  • pKa Tuning: The resulting tertiary amine (formed after reaction) becomes protonated at acidic pH (endosome, pH 5.5) but remains neutral at physiological pH (7.4). This allows the LNP to encapsulate anionic mRNA during mixing (low pH) and release it intracellularly.

  • Structural Stability: The C12 chains interdigitate with cholesterol and helper lipids (DSPC), forming a stable bilayer that protects the mRNA payload.

  • Immune Silencing: The benzyl group can modulate the interaction with ApoE proteins in the blood, potentially altering tissue tropism (e.g., spleen vs. liver targeting).

Visualization: The Synthesis & Action Pathway

The following diagram illustrates how 12-Benzylamino-1-dodecanol is transformed into an active lipid and its subsequent mechanism of action.

LNP_Mechanism cluster_synthesis Lipid Synthesis Phase cluster_lnp LNP Action Phase Precursor 12-Benzylamino-1-dodecanol (Secondary Amine) Reaction Michael Addition (Solvent-Free, 90°C) Precursor->Reaction Core Linker Core (e.g., Diacrylate) Core->Reaction Product Final Ionizable Lipid (Tertiary Amine, pKa ~6.5) Reaction->Product Acidic Acidic Buffer (pH 4) Protonation Product->Acidic Dissolved Assembly Self-Assembly with mRNA (Microfluidic Mixing) Acidic->Assembly Endosome Endosomal Escape (Benzyl-Mediated Disruption) Assembly->Endosome

Caption: Synthesis of a tertiary ionizable lipid from 12-Benzylamino-1-dodecanol and its subsequent activation in the endosomal pathway.

Experimental Protocol: Synthesis of a Benzyl-Amino Lipid Library

Objective: Synthesize a library of ionizable lipids using 12-Benzylamino-1-dodecanol to screen for optimal mRNA transfection efficiency.

Materials
  • Precursor: 12-Benzylamino-1-dodecanol (>98% purity, TCI B2403).

  • Core Linker: 1,4-Butanediol diacrylate (or similar acrylate core).

  • Solvent: Ethanol (anhydrous) or THF.

  • Purification: Silica gel chromatography reagents.

Step-by-Step Methodology
Step 1: Stoichiometric Calculation

Calculate the molar ratio based on the acrylate functionality. For a diacrylate core, use a 2.1 : 1 ratio of amine to acrylate to ensure complete conversion of the acrylate groups and avoid cross-linking polymerization.

  • Note: A slight excess of amine is preferred; unreacted amine is easier to remove than polymerized acrylate.

Step 2: Reaction (Michael Addition)
  • Dissolve 12-Benzylamino-1-dodecanol in a minimal amount of anhydrous THF in a glass vial.

  • Add the acrylate core dropwise while stirring.

  • Thermal Activation: Seal the vial and heat to 90°C for 24–48 hours.

    • Why: Secondary amines are less reactive than primary amines due to steric hindrance (benzyl group). Heat drives the reaction to completion.

  • Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography) using Dichloromethane/Methanol (95:5). Look for the disappearance of the acrylate spot.

Step 3: Functionalization of the Hydroxyl (Optional)

If a biodegradable tail is required:

  • React the crude product with a fatty acid chloride (e.g., Octanoyl chloride) in the presence of Triethylamine (base).

  • This converts the terminal -OH into an ester-linked tail, adding hydrophobicity and biodegradability.

Step 4: Purification & Characterization
  • Flash Chromatography: Purify the crude mixture on a silica column to remove unreacted amine.

  • Validation:

    • 1H-NMR: Confirm the shift of protons adjacent to the nitrogen (indicates tertiary amine formation).

    • MS (Mass Spec): Verify the molecular weight of the dimerized lipid.

Formulation into Lipid Nanoparticles (LNPs)

Once the lipid is synthesized, it is formulated into LNPs using standard microfluidic mixing.[1]

Standard Formulation Ratio (Molar)
ComponentRoleMolar %
Synthesized Benzyl-Lipid Ionizable Cationic Lipid50%
DSPC Structural Helper Lipid10%
Cholesterol Fluidity Modulator38.5%
PEG-2000-DMG Steric Stabilizer1.5%
Critical Quality Attributes (CQAs)
  • pKa Determination: Use TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) fluorescence assay. The target pKa for this benzyl-lipid should be 6.4 ± 0.2 .

  • Particle Size: Target 60–100 nm (measured via Dynamic Light Scattering).

  • Encapsulation Efficiency: >90% (measured via RiboGreen assay).

References

  • Akinc, A. et al. (2008). "A combinatorial library of lipid-like materials for delivery of RNAi therapeutics."[2] Nature Biotechnology, 26(5), 561–569.

  • TCI Chemicals. (2024). "Product Specification: 12-Benzylamino-1-dodecanol (B2403)." TCI Chemicals Catalog.

  • Miao, L. et al. (2019). "Synergistic lipid compositions for albumin receptor-mediated delivery of mRNA to the liver." Nature Communications, 10, 1-13.

  • Hassett, K. J. et al. (2019). "Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines." Molecular Therapy - Nucleic Acids, 15, 1-11.

  • Buschmann, M. D. et al. (2021). "Nanomaterial Delivery Systems for mRNA Vaccines." Vaccines, 9(1), 65. [3]

Sources

Benzylamino Lipidoids: Next-Generation mRNA Vaccine Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benzylamino Lipidoids for mRNA Vaccine Delivery Systems Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The clinical success of mRNA vaccines against SARS-CoV-2 was driven by lipid nanoparticle (LNP) technology.[1] However, first-generation ionizable lipids (e.g., ALC-0315, SM-102) face limitations in tissue specificity, biodegradability, and dose-dependent toxicity. Benzylamino lipidoids —a class of synthetic lipids characterized by aromatic benzene cores or benzyl-modified headgroups—represent a significant evolution in delivery chemistry. These materials leverage


-

stacking interactions and structural rigidity to enhance mRNA encapsulation stability and endosomal escape potency. This guide details the chemical design, synthesis, formulation, and validation of benzylamino lipidoid LNPs.

Chemical Design & Rationale

The Benzyl Advantage

Unlike traditional aliphatic ionizable lipids, benzylamino lipidoids incorporate an aromatic moiety. This structural modification introduces three critical mechanistic advantages:

  • Enhanced Packing: The planar benzene ring facilitates tighter lipid packing within the nanoparticle core via

    
    -
    
    
    
    stacking, improving the protection of the mRNA payload against nucleases.
  • Fusogenicity: The aromatic group alters the lipid's fusogenicity with the endosomal membrane. Upon protonation of the amino headgroup in the acidic endosome (pH ~5.5), the benzyl group aids in membrane destabilization, promoting cytosolic release.

  • T-Cell Activation: Certain benzyl-rich lipidoids (e.g., TT3 derivatives) have shown superior capacity to transfect immune cells, including T cells and APCs, compared to standard aliphatic lipids.

Structural Archetypes

The most prominent example in this class is TT3 (N1,N3,N5-tris(3-(dilaurylamino)propyl)benzene-1,3,5-tricarboxamide).[1]

  • Core: Benzene-1,3,5-tricarboxamide (provides rigidity).

  • Linker: Propyl amino groups (ionizable centers).

  • Tails: Dilauryl chains (hydrophobic anchors).

Synthesis Protocol: Michael Addition Chemistry

The synthesis of benzylamino lipidoids typically employs a combinatorial Michael addition or ring-opening reaction. This protocol describes the synthesis of a Benzylamine-Acrylate Lipidoid Library , a versatile method to screen for high-potency candidates.

Materials
  • Core Amine: Benzylamine (Bn-NH2) or N-Benzyl-1,2-diaminoethane.

  • Tail Precursor: Alkyl acrylates (e.g., Isodecyl acrylate, Lauryl acrylate) or Alkyl epoxides (e.g., 1,2-Epoxydodecane).

  • Solvent: Ethanol (EtOH) or Dimethyl sulfoxide (DMSO).

  • Purification: Silica gel chromatography (optional for library screening) or vacuum distillation.

Step-by-Step Synthesis (Michael Addition)
  • Stoichiometric Calculation: Determine the number of reactive hydrogens (

    
    ) on the amine core.
    
    • Example: Benzylamine has 2 reactive hydrogens.

    • Target Ratio: Mix Amine : Acrylate at a 1 :

      
       molar ratio to ensure full substitution.
      
  • Reaction Setup:

    • In a 5 mL glass scintillation vial, add 1.0 mmol of Benzylamine.

    • Add 2.0 mmol (plus 10% excess) of Isodecyl acrylate.

    • Add a magnetic stir bar.[2] No solvent is required for liquid acrylates; if solid, use minimal EtOH.

  • Incubation:

    • Seal the vial and stir at 90°C for 48 hours .

    • Note: The high temperature drives the sluggish Michael addition to completion without catalysts.

  • Purification (For Scale-up):

    • Remove excess acrylate via vacuum distillation or dialysis against ethanol using a 1 kDa MWCO membrane.

  • Validation:

    • Verify structure via 1H-NMR (Disappearance of acrylate vinyl protons at

      
       5.8–6.4 ppm).
      
Visualization: Synthesis Pathway

SynthesisScheme Amine Benzylamine Core (Nucleophile) Reaction Michael Addition 90°C, 48h, Neat Amine->Reaction Acrylate Alkyl Acrylate Tail (Electrophile) Acrylate->Reaction Lipidoid Benzylamino Lipidoid (Tertiary Amine) Reaction->Lipidoid C-N Bond Formation

Caption: Combinatorial synthesis of benzylamino lipidoids via solvent-free Michael addition of alkyl acrylates to a benzylamine core.

LNP Formulation Strategy

Lipidoids are hydrophobic and must be formulated into nanoparticles to encapsulate mRNA. We utilize a microfluidic mixing strategy to ensure reproducible size (<100 nm) and high encapsulation efficiency (>90%).

Component Ratios (Molar)

A standard "4-Component" formulation is used, but the Ionizable Lipid is replaced by the Benzylamino Lipidoid.

ComponentRoleMolar Ratio (%)
Benzylamino Lipidoid Ionizable cationic lipid (mRNA binding/Escape)50%
DSPC Structural helper lipid (Bilayer stability)10%
Cholesterol Stabilizer (Membrane fluidity/Rigidity)38.5%
PEG-2000-DMG Stealth lipid (Prevents aggregation/Opsonization)1.5%
Microfluidic Protocol
  • Organic Phase Preparation:

    • Dissolve all four lipids in Ethanol to a total lipid concentration of 10 mM.

  • Aqueous Phase Preparation:

    • Dilute mRNA (e.g., Luciferase mRNA or Antigen mRNA) in 10 mM Citrate Buffer (pH 4.0) .

    • Target N/P Ratio (Nitrogen on Lipid : Phosphate on RNA) = 10:1 (typically requires ~1:3 wt/wt mRNA:Lipid).

  • Mixing:

    • Use a microfluidic device (e.g., NanoAssemblr or T-junction mixer).

    • Flow Rate Ratio: 3:1 (Aqueous : Ethanol).

    • Total Flow Rate: 12 mL/min.

  • Downstream Processing:

    • Dialysis: Dialyze immediately against 1x PBS (pH 7.4) for 2 hours to remove ethanol and neutralize pH. This induces the formation of the dense electron-dense core.

    • Filtration: Pass through a 0.22

      
      m sterile filter.
      
Visualization: Formulation Workflow

LNP_Workflow cluster_inputs Input Phases Organic Organic Phase (Ethanol) Benzyl-Lipidoid + DSPC + Chol + PEG Mixer Microfluidic Mixing (3:1 Aq:Org Ratio) Organic->Mixer Aqueous Aqueous Phase (pH 4.0) mRNA in Citrate Buffer Aqueous->Mixer SelfAssembly Self-Assembly (Electrostatic Complexation) Mixer->SelfAssembly Dialysis Dialysis (PBS pH 7.4) Ethanol Removal & Neutralization SelfAssembly->Dialysis LNP Stable mRNA-LNP (Size: 60-90 nm, PDI < 0.2) Dialysis->LNP

Caption: Microfluidic formulation workflow for generating homogeneous benzylamino lipid nanoparticles.

Mechanism of Action & Validation

Endosomal Escape Mechanism

The efficacy of benzylamino lipidoids relies on the "Proton Sponge" effect augmented by Aromatic Interactions :

  • Uptake: LNP enters cell via receptor-mediated endocytosis (ApoE dependent).

  • Acidification: Endosome pH drops to ~5.5.

  • Protonation: The tertiary amines on the lipidoid protonate, becoming cationic.

  • Interaction: The cationic lipidoid interacts with anionic endosomal phospholipids. The benzyl group intercalates into the membrane, disrupting the bilayer structure more effectively than aliphatic tails alone, leading to payload release.

Characterization Checklist (Self-Validating System)

Every batch must pass these quality gates:

ParameterMethodAcceptance Criteria
Particle Size Dynamic Light Scattering (DLS)60–100 nm
Polydispersity (PDI) DLS< 0.20
Encapsulation Efficiency RiboGreen Assay (+/- Triton X-100)> 85%
pKa TNS Fluorescence Assay6.0 – 6.5
Morphology Cryo-TEMSolid, electron-dense core
Visualization: Intracellular Pathway

Mechanism LNP_Ext LNP (Extracellular) Neutral Charge Endosome Early Endosome pH 6.5 -> 5.5 LNP_Ext->Endosome Endocytosis Protonation Amine Protonation (+ Charge Build-up) Endosome->Protonation Acidification Escape Membrane Fusion (Benzyl-mediated disruption) Protonation->Escape Destabilization Translation Ribosomal Translation Protein Expression Escape->Translation Cytosolic Release

Caption: Intracellular trafficking pathway highlighting the pH-triggered activation of benzylamino lipidoids.

References

  • Li, B., et al. (2015). "An Orthogonal Array Optimization of Lipid-like Nanoparticles for mRNA Delivery in Vivo." Nano Letters. (Describes the TT3 benzene-core lipidoid).

  • Akinc, A., et al. (2008).[2] "A combinatorial library of lipid-like materials for delivery of RNAi therapeutics."[1][2][3][4][5] Nature Biotechnology. (Foundational paper on lipidoid synthesis via Michael addition).

  • Hajj, K. A., & Whitehead, K. A. (2017). "Tools for translation: non-viral materials for therapeutic mRNA delivery." Nature Reviews Materials. (Review of lipidoid mechanisms).

  • Miao, L., et al. (2019). "Delivery of mRNA vaccines with heterocyclic lipids increases anti-tumor efficacy by STING-mediated immune cell activation." Nature Biotechnology. (Relevance of cyclic/aromatic structures in immune activation).

  • Oba, M., et al. (2020). "Imidazole-Based Synthetic Lipidoids for In Vivo mRNA Delivery into Primary T Lymphocytes." Angewandte Chemie. (Example of aromatic-containing lipidoids for T-cell targeting).

Sources

Technical Deep Dive: Structure-Activity Relationship (SAR) of Amino-Alcohol Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The efficacy of lipid nanoparticle (LNP) systems for mRNA delivery hinges almost entirely on the chemical architecture of the ionizable amino-alcohol lipid . Unlike helper lipids (DSPC, Cholesterol) which provide structural scaffolding, the ionizable lipid is the functional driver—responsible for mRNA complexation, cellular uptake, and the rate-limiting step of endosomal escape.

This guide deconstructs the Structure-Activity Relationship (SAR) of these lipids, moving beyond basic descriptions to the causal physicochemical mechanics that drive potency. It is designed for formulation scientists and medicinal chemists optimizing LNP libraries for therapeutic windows.

Part 1: Anatomy of an Ionizable Lipid (The SAR Core)

The ionizable lipid is an amphiphilic engineer, designed to change its identity based on pH. Its structure is tri-partite: the Headgroup , the Linker , and the Hydrophobic Tail .[1]

The Headgroup: The pH Sensor

The amine headgroup dictates the apparent pKa of the LNP.[2] This is the "switch" mechanism.

  • Mechanism: At physiological pH (7.4), the headgroup must be neutral to prevent opsonization and toxicity. In the acidic endosome (pH 5.0–6.0), it must protonate.[]

  • SAR Insight:

    • Tertiary Amines: The industry standard (e.g., MC3, SM-102). They offer a reversible protonation profile.

    • pKa Sweet Spot: An apparent pKa of 6.2–6.9 is critical.

      • < 6.0: Insufficient protonation in the early endosome; fails to trigger hexagonal phase transition.

      • > 7.0: Cationic at physiological pH; leads to rapid immune clearance and toxicity.

    • Steric Hindrance: Bulky headgroups (e.g., cyclic amines) can modulate the pKa and improve mRNA binding affinity by altering the charge density.

The Linker: The Safety Valve

Linkers connect the head to the tail and determine biodegradability .

  • Mechanism: Stable in circulation, but labile in the cytoplasm to prevent accumulation.

  • SAR Insight:

    • Ester Linkages: Primary esters (terminal) hydrolyze faster than secondary esters (internal).

    • Positioning: Placing the ester bond 2–3 carbons away from the hydrophobic chain (as in SM-102) balances stability during storage with rapid hydrolysis by intracellular esterases.

    • Toxicity: Non-degradable linkers (like the ether bonds in early generations) caused bioaccumulation and liver toxicity.

The Hydrophobic Tail: The Fusogenic Engine

The tail governs the Packing Parameter (


)  and membrane fluidity.
  • Mechanism: To escape the endosome, the lipid must induce non-bilayer structures (Hexagonal

    
     phase). This requires a "cone" shape (
    
    
    
    ).
  • SAR Insight:

    • Unsaturation (Double Bonds): Cis-double bonds (e.g., linoleic tails) introduce kinks, increasing the cross-sectional area of the tail relative to the head. This promotes the cone shape required for membrane fusion.[4]

    • Branching: Branched tails (e.g., ALC-0315) increase the hydrophobic volume, further driving the packing parameter towards fusogenicity (

      
      ).
      
    • Length: Typically C12–C18. Shorter tails may be too fluid (leaky LNPs), while longer tails may crystallize (poor release).

Summary Table: SAR Matrix
Structural DomainKey FeaturePhysicochemical EffectBiological Impact
Headgroup Tertiary AmineModulates pKa (6.2–6.9)Determines ionization switch; critical for endosomal escape vs. toxicity.
Linker Ester BondHydrolytic susceptibilityPrevents bioaccumulation; reduces immunogenicity (Safety).
Tail Branching / UnsaturationIncreases Packing Parameter (

)
Promotes

phase transition; drives membrane fusion (Potency).

Part 2: Mechanism of Action (The "Why")

The central challenge of LNP delivery is Endosomal Escape . Less than 2% of cargo typically reaches the cytosol.[5] The SAR described above is engineered specifically to overcome this barrier via the Ion-Pairing & Phase Transition mechanism.

The Escape Pathway
  • Uptake: Neutral LNP enters via receptor-mediated endocytosis (ApoE dependent).

  • Acidification: Endosome matures; pH drops to ~5.5.

  • Protonation: Ionizable lipid headgroups protonate (+).

  • Ion-Pairing: Cationic lipids bind electrostatically to anionic endosomal lipids (Phosphatidylserine).

  • Phase Transition: The ion-pair forms a cone shape, disrupting the bilayer and forming the inverted hexagonal phase (

    
    ), releasing mRNA.
    

EndosomalEscape cluster_0 Extracellular Space (pH 7.4) cluster_1 Endosomal Compartment (pH 6.5 -> 5.0) LNP_Neutral Neutral LNP (Headgroup Uncharged) Endocytosis Receptor-Mediated Endocytosis (ApoE) LNP_Neutral->Endocytosis Acidification Endosome Acidification (ATPase Pumps H+) Endocytosis->Acidification Protonation Lipid Protonation (Headgroup becomes +) Acidification->Protonation pH < pKa IonPairing Ion-Pairing with Anionic Endosomal Lipids Protonation->IonPairing Electrostatic Attraction ConeShape Formation of Cone Shape (Packing Parameter > 1) IonPairing->ConeShape Tail SAR Effect HexPhase Inverted Hexagonal Phase (HII) Membrane Disruption ConeShape->HexPhase Cytosol Cytosolic Release (mRNA Translation) HexPhase->Cytosol Membrane Fusion

Figure 1: Mechanism of LNP Endosomal Escape driven by pH-dependent phase transition.

Part 3: Experimental Protocols

Protocol 1: Determination of Apparent pKa (TNS Assay)

The TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) assay is the industry standard for validating the headgroup SAR. TNS is non-fluorescent in water but fluorescent when bound to a positively charged interface.[2]

Reagents:

  • TNS Stock: 300 µM in DMSO.

  • Buffer Series: 10 mM HEPES, 10 mM MES, 10 mM Ammonium Acetate, 130 mM NaCl (Adjusted to pH 2.5 – 11.0 in 0.5 increments).

Workflow:

  • Preparation: Dilute formulated LNPs to 0.5 mM total lipid in PBS.

  • Plating: In a black 96-well plate, add 100 µL of pH-adjusted buffer to each well.

  • Addition: Add 2 µL of LNP solution and 2 µL of TNS stock to each well.

  • Incubation: Incubate at room temperature for 10 minutes in the dark.

  • Measurement: Read fluorescence (Ex: 325 nm / Em: 425 nm).

  • Analysis: Plot Fluorescence vs. pH. Fit to a sigmoidal Boltzmann equation.

    • Result: The pKa is the pH at the inflection point (50% max fluorescence).[6]

Protocol 2: Microfluidic LNP Formulation (Screening Scale)

Reproducible synthesis is required to validate tail/linker modifications.

Parameters:

  • Flow Rate Ratio (FRR): 3:1 (Aqueous:Organic).

  • Total Flow Rate (TFR): 12 mL/min (for NanoAssemblr Ignite/Spark).

Workflow:

  • Organic Phase: Dissolve lipids in Ethanol.

    • Molar Ratio: 50:10:38.5:1.5 (Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid).

  • Aqueous Phase: Dilute mRNA in 50 mM Citrate Buffer (pH 4.0). N/P ratio = 6.

  • Mixing: Inject both phases into the microfluidic cartridge. The chaotic mixing precipitates the LNPs.

  • Dialysis: Immediately dialyze against PBS (pH 7.4) for 6 hours to remove ethanol and neutralize pH.

  • QC: Measure Size/PDI (DLS) and Encapsulation Efficiency (Ribogreen Assay).

Workflow Lipids Lipid Mix in EtOH (Ionizable, DSPC, Chol, PEG) Mixing Microfluidic Mixing (Chaotic Advection) Lipids->Mixing 1 Part mRNA mRNA in Citrate (pH 4.0) mRNA->Mixing 3 Parts Dilution Ethanol Dilution (Particle Stabilization) Mixing->Dilution Dialysis Dialysis / TFF (Buffer Exchange to PBS) Dilution->Dialysis LNP Formulated LNP Dialysis->LNP QC QC Analysis (Size, PDI, pKa, EE%) LNP->QC

Figure 2: Microfluidic formulation workflow for generating LNP libraries.

Part 4: References

  • Hassett, K. J., et al. (2019). "Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines." Molecular Therapy - Nucleic Acids.

    • Significance: Establishes the importance of pKa (6.6–6.9) for IM delivery and the development of SM-102.

  • Maier, M. A., et al. (2013). "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." Molecular Therapy.

    • Significance: Foundational work on introducing ester linkers for biodegradability (The MC3 to biodegradable transition).

  • Sato, Y., et al. (2019). "Understanding the pKa of Lipid Nanoparticles for Efficient mRNA Delivery." Journal of Controlled Release.

    • Significance: Validates the TNS assay and the correlation between surface charge and endosomal escape.

  • Buschmann, M. D., et al. (2021). "Nanomaterial Delivery Systems for mRNA Vaccines." Vaccines.[1][7][8][9][10]

    • Significance: Comprehensive review of the structural differences between ALC-0315 and SM-102.

  • Cullis, P. R., & Hope, M. J. (2017). "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy.

    • Significance: Explains the "Cone Shape" theory and hexagonal phase transition mechanism.

Sources

Methodological & Application

Synthesis of 12-Benzylamino-1-dodecanol from 12-bromo-1-dodecanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 12-(Benzylamino)dodecan-1-ol


-alkylation of Benzylamine with 12-Bromo-1-dodecanol

Executive Summary

This guide details the optimized protocol for synthesizing 12-(benzylamino)dodecan-1-ol, a critical intermediate in the production of lipid nanoparticles (LNPs), surfactants, and macrocyclic linkers. The synthesis utilizes a nucleophilic substitution (


) strategy.[1]

Key Technical Challenge: The primary difficulty in this synthesis is controlling chemoselectivity. The objective is to favor mono-


-alkylation over:
  • Bis-alkylation: Formation of the tertiary amine.

  • 
    -alkylation:  Reaction at the hydroxyl terminus (Williamson ether synthesis).
    

Solution: This protocol employs a weak inorganic base (


) in a polar aprotic solvent (Acetonitrile) with controlled stoichiometry to maximize the yield of the secondary amine while suppressing side reactions.

Strategic Analysis & Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (


). Benzylamine acts as the nucleophile attacking the 

-carbon of the alkyl bromide.
  • Chemoselectivity (

    
     vs 
    
    
    
    ):
    Nitrogen is significantly more nucleophilic than oxygen in neutral conditions. By avoiding strong bases (like NaH) that would deprotonate the alcohol, we exclusively target the amine.
  • Mono- vs. Bis-alkylation: The product (secondary amine) is more nucleophilic than the starting primary amine due to the inductive effect of the alkyl chain. To prevent the product from reacting again with the alkyl bromide, we employ a slight excess of benzylamine and strictly control the reaction time.

Reaction Scheme & Mechanism (Graphviz)

ReactionMechanism Reactants 12-Bromo-1-dodecanol + Benzylamine Transition Transition State (Pentacoordinate) Reactants->Transition SN2 Attack Intermediate Ammonium Salt Intermediate Transition->Intermediate Br- Departure Product 12-(Benzylamino)dodecan-1-ol (Secondary Amine) Intermediate->Product Deprotonation Base K2CO3 (Base Scavenger) Base->Intermediate Accepts H+ Byproduct KBr + KHCO3 Base->Byproduct

Figure 1: Mechanistic pathway highlighting the critical deprotonation step mediated by Potassium Carbonate.

Experimental Protocol

Reagents and Equipment
ReagentMW ( g/mol )Equiv.[2]Mass/VolRole
12-Bromo-1-dodecanol 265.231.05.30 g (20 mmol)Electrophile
Benzylamine 107.153.06.43 g (6.55 mL)Nucleophile
Potassium Carbonate (

)
138.212.05.53 gBase (HBr scavenger)
Potassium Iodide (KI)166.000.1332 mgCatalyst (Finkelstein)
Acetonitrile (MeCN)--100 mLSolvent

Equipment:

  • 250 mL Round Bottom Flask (RBF) with magnetic stir bar.

  • Reflux condenser with

    
     inlet.
    
  • Oil bath/Heating mantle.

  • Separatory funnel (500 mL).

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge the 250 mL RBF with 12-bromo-1-dodecanol (5.30 g) and Acetonitrile (100 mL). Stir until fully dissolved.

  • Add Potassium Carbonate (5.53 g) and Potassium Iodide (332 mg).

    • Note: KI converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the rate and allowing milder conditions.

  • Add Benzylamine (6.55 mL) in a single portion.

Step 2: Reaction

  • Heat the mixture to reflux (80-82°C) under a nitrogen atmosphere.

  • Maintain reflux for 12-16 hours .

  • Process Control (TLC): Monitor consumption of starting material using TLC (Mobile Phase: 30% EtOAc in Hexanes).

    • Starting Material

      
      : ~0.6 (Stains with PMA/KMnO4).
      
    • Product

      
      : ~0.0-0.1 (Baseline in this system; requires polar shift to visualize properly, e.g., 10% MeOH in DCM).
      

Step 3: Workup (Acid-Base Purification) This purification strategy exploits the basicity of the amine to separate it from neutral impurities (unreacted bromide/alcohol).

  • Cool reaction to room temperature and filter off inorganic salts (

    
    , KBr). Rinse the filter cake with MeCN.
    
  • Concentrate the filtrate under reduced pressure (Rotovap) to remove Acetonitrile.

  • Dissolve the residue in Dichloromethane (DCM) (100 mL).

  • Acid Extraction: Wash the organic layer with 1M HCl (2 x 50 mL).

    • Chemistry: The product and excess benzylamine form hydrochloride salts and migrate to the aqueous layer. Neutral impurities stay in the DCM.

  • Basification: Collect the combined aqueous acidic layers. Cool to 0°C. Slowly adjust pH to >12 using 4M NaOH or Solid KOH .

    • Observation: The solution will become cloudy as the free amine precipitates/oils out.

  • Final Extraction: Extract the basic aqueous phase with DCM (3 x 50 mL).

  • Dry combined organics over

    
    , filter, and concentrate.
    

Step 4: Final Purification (Recrystallization)

  • The crude residue will contain the product and some residual benzylamine.

  • Recrystallize from Hexanes/Ethyl Acetate (9:1) or Ethanol .

    • Dissolve in minimal hot EtOAc, add warm Hexanes until turbid, and cool slowly to 4°C.

  • Filter the white crystalline solid and dry under high vacuum.

Workup Logic Flow (Graphviz)

Workup Crude Crude Reaction Mix Filter Filtration Crude->Filter Evap Evaporation (Remove MeCN) Filter->Evap AcidWash Partition: DCM / 1M HCl Evap->AcidWash OrgLayer DCM Layer (Neutral Impurities) AcidWash->OrgLayer Discard AqLayer Aq. Acid Layer (Product HCl Salt) AcidWash->AqLayer Keep BaseStep Basify (pH > 12) Extract w/ DCM AqLayer->BaseStep FinalProd Crystalline Product 12-Benzylamino-1-dodecanol BaseStep->FinalProd Crystallization

Figure 2: Acid-Base extraction workflow ensuring removal of neutral side-products.

Process Control & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters should be verified.

A. Thin Layer Chromatography (TLC)
  • System: DCM:MeOH:NH4OH (90:9:1).

  • Observation:

    • Product

      
      : ~0.3 - 0.4 (Stains purple with Ninhydrin due to secondary amine).
      
    • Benzylamine

      
      : ~0.5 (distinct spot).
      
    • Dialkylated impurity

      
      : ~0.7 (higher running).
      
B. NMR Spectroscopy (Expected Data)
  • 1H NMR (400 MHz, CDCl3):

    • 
       7.25-7.35 (m, 5H, Ar-H ) - Confirm benzyl group.
      
    • 
       3.78 (s, 2H, Ar-CH2-N ) - Diagnostic singlet.
      
    • 
       3.64 (t, 2H, CH2-OH ) - Triplet next to alcohol.
      
    • 
       2.62 (t, 2H, N-CH2-Alkyl ) - Triplet next to amine.
      
    • 
       1.20-1.60 (m, 20H, Alkyl Chain ).
      
C. Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during extraction.Ensure reflux time is sufficient (>12h). Check aqueous layer pH during workup; if pH < 12, amine is still protonated and trapped in water.
Emulsion during extraction Surfactant nature of amino-alcohol.Add Brine (saturated NaCl) to the aqueous phase. Filter the biphasic mixture through Celite if necessary.
Dialkylation (Tertiary Amine) Ratio of Amine:Bromide too low.Increase Benzylamine equivalents to 5.0 or dilute the reaction further (high dilution favors mono-alkylation).

Safety & Handling (SDS Highlights)

  • Benzylamine: Corrosive, causes severe skin burns and eye damage. Handle in a fume hood.

  • 12-Bromo-1-dodecanol: Irritant. Potential alkylating agent; avoid inhalation of dust.

  • Acetonitrile: Flammable and toxic (metabolizes to cyanide).

References

  • General Nucleophilic Substitution: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Amine Alkylation Protocols: Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. Link

  • Purification of Long-Chain Amines: U.S. Patent 5,530,148. Synthesis of 12-aminododecanoic acid. (Demonstrates recrystallization techniques for C12 amino derivatives). Link

  • Safety Data: PubChem. Benzylamine - Safety Data Sheet. Link

Sources

Application Note: Advanced LNP Engineering with 12-Benzylamino-1-dodecanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

This application note details the protocol for incorporating 12-Benzylamino-1-dodecanol (12-BAD) into Lipid Nanoparticle (LNP) formulations. Unlike standard inert helper lipids (e.g., DSPC), 12-BAD acts as a functional co-lipid . Its secondary amine headgroup and benzyl moiety offer unique mechanisms to modulate the apparent pKa of the LNP and enhance endosomal escape via pH-buffering, while the C12 alkyl tail influences membrane fluidity.

Target Audience: Formulation scientists optimizing LNPs for difficult-to-transfect cell lines or seeking to improve the endosomal release of mRNA/siRNA payloads.

Mechanistic Insight: Why use 12-Benzylamino-1-dodecanol?
  • Enhanced Endosomal Escape: The secondary amine provides additional buffering capacity (proton sponge effect) in the acidic endosome (pH 5.0–6.0), promoting membrane destabilization and payload release.

  • Core Stabilization (Pi-Stacking): The benzyl ring allows for

    
    -
    
    
    
    stacking interactions with other lipid components or nucleic acid bases, potentially increasing particle stability during storage.
  • Fluidity Modulation: The C12 (lauryl) tail is shorter than standard C18 tails (DSPC), introducing controlled defects in lipid packing that can facilitate fusion with cellular membranes.

Material Specifications & Preparation

Chemical Identity[1]
  • Compound: 12-Benzylamino-1-dodecanol[1][2][3]

  • CAS: 67107-87-3[4]

  • Role: Functional Co-Lipid / pH-Modulator

  • Solubility: Soluble in Ethanol, Methanol, Chloroform.

Required Reagents
ComponentFunctionRecommended Source
Ionizable Lipid Primary RNA encapsulationDLin-MC3-DMA, ALC-0315, or SM-102
12-BAD Functional Co-LipidTCI Chemicals / Sigma (High Purity >98%)
DSPC Structural HelperAvanti Polar Lipids
Cholesterol Structural StabilizerSigma Aldrich (Synthechol)
PEG-Lipid Steric BarrierDMG-PEG2000 or ALC-0159
Cargo PayloadmRNA (e.g., Fluc, EGFP) or siRNA
Buffer Aqueous Phase50mM Citrate (pH 4.[4]0) or Sodium Acetate

Formulation Architecture

To incorporate 12-BAD without destabilizing the LNP, we recommend a "Co-Lipid Substitution Strategy." Do not simply add it on top; replace a molar fraction of the Cholesterol or Ionizable Lipid to maintain lipid density.

Recommended Molar Ratios (Mol %):

ComponentStandard LNP12-BAD Modified LNP Rationale
Ionizable Lipid50%45% Reduced slightly to accommodate 12-BAD amine contribution.
12-BAD 0%10% Provides secondary amine buffering & benzyl stacking.
DSPC10%10% Maintained for bilayer structure.
Cholesterol38.5%33.5% Reduced to balance the C12 tail insertion.
PEG-Lipid1.5%1.5% Maintained for colloidal stability.

Note: The N/P Ratio (Nitrogen to Phosphate) should be calculated including the nitrogen from 12-BAD if it is protonatable at pH 4.0.

Experimental Protocol: Microfluidic Assembly

This protocol utilizes a staggered herringbone mixer (e.g., NanoAssemblr, Knauer) for reproducible bottom-up assembly.

Phase A: Stock Preparation
  • Lipid Solubilization: Dissolve all lipids individually in 100% Ethanol to a concentration of 10 mg/mL.

  • Master Mix: Combine lipids in the molar ratios defined above.

    • Target Total Lipid Concentration: 10–15 mM in Ethanol.

  • Cargo Preparation: Dilute nucleic acid in 50mM Citrate Buffer (pH 4.0) .

    • Target Concentration: 0.15–0.25 mg/mL (Calculated for N/P ratio of 6:1).

Phase B: Microfluidic Mixing
  • Flow Ratio: 3:1 (Aqueous : Organic).

  • Total Flow Rate: 12 mL/min (optimized for ~80-100 nm size).

  • Process:

    • Prime the microfluidic cartridge with ethanol and buffer.

    • Inject Lipid Mix (Inlet 1) and mRNA/Citrate (Inlet 2).

    • Collect the output immediately into a "Quench Buffer" (PBS pH 7.4) if using a dilution method, or proceed directly to dialysis.

Phase C: Downstream Processing (Critical)
  • Dialysis / Buffer Exchange:

    • Use 20kDa MWCO cassettes.

    • Dialyze against 1000x volume of PBS (pH 7.4) for 12-18 hours at 4°C.

    • Why: 12-BAD is an amino-alcohol. Ethanol removal is crucial to lock the lipid into the nanoparticle core.

  • Concentration: Use Tangential Flow Filtration (TFF) if volume >10mL.

  • Sterile Filtration: Pass through a 0.22 µm PES filter.

Visualization of Mechanism & Workflow

Diagram 1: The "Proton Sponge" & Stacking Mechanism

This diagram illustrates how 12-BAD facilitates endosomal escape via its secondary amine and stabilizes the core via benzyl groups.

LNP_Mechanism cluster_0 LNP Structure cluster_1 Endosomal Escape (pH 5.5) LNP LNP Core BAD 12-Benzylamino-1-dodecanol (Co-Lipid) LNP->BAD Incorporation Cargo mRNA Payload LNP->Cargo Encapsulation Endosome Acidic Endosome LNP->Endosome Cellular Uptake BAD->LNP Pi-Stacking (Benzyl Group) Protonation Amine Protonation (Buffering) BAD->Protonation Secondary Amine Absorbs H+ Endosome->Protonation H+ Influx Rupture Membrane Destabilization Protonation->Rupture Osmotic Swelling Rupture->Cargo Cytosolic Release

Caption: 12-BAD enhances LNP efficacy via secondary amine buffering (endosomal escape) and benzyl-mediated core stabilization.

Diagram 2: Formulation Workflow

Workflow Start Reagent Prep Lipids Lipid Mix in EtOH (Inc. 12-BAD) Start->Lipids RNA mRNA in Citrate (pH 4.0) Start->RNA Mix Microfluidic Mixing (3:1 Ratio) Lipids->Mix RNA->Mix Dialysis Dialysis (PBS) Ethanol Removal Mix->Dialysis QC QC: Size, pKa, EE% Dialysis->QC

Caption: Step-by-step microfluidic assembly workflow for 12-BAD modified LNPs.

Quality Control & Characterization

Because 12-BAD contains a secondary amine, it will shift the Apparent pKa of the LNP. This is the most critical parameter to verify.

A. TNS Assay (pKa Determination)
  • Prepare a buffer series ranging from pH 2.0 to 12.0 (0.5 pH increments).

  • Add TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) to LNP samples in each buffer.

  • Measure fluorescence (Ex: 321 nm, Em: 445 nm).

  • Success Criteria: The point of 50% maximal fluorescence (pKa) should remain between 6.0 and 7.0 .

    • Troubleshooting: If pKa > 7.5 (due to 12-BAD basicity), reduce the molar fraction of 12-BAD or the primary ionizable lipid.

B. Encapsulation Efficiency (Ribogreen)
  • Use Triton X-100 to lyse particles.

  • Compare free RNA vs. Total RNA.

  • Target: >85% encapsulation.

C. Particle Size (DLS)
  • Target: 60–100 nm.

  • PDI: < 0.2.

  • Note: If particles are >150nm, the C12 tail of 12-BAD may be causing packing defects. Increase the PEG-lipid to 2.0% or increase Flow Rate during mixing.

References

  • Chemical Identity: National Center for Biotechnology Information. (2025).[4][5][6][7] PubChem Compound Summary for CID 5182020, 12-Amino-1-dodecanol (Analogous Structure). Retrieved from [Link]

  • LNP Formulation Basics: Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[6][8][9][10] Molecular Therapy, 25(7), 1467-1475. Retrieved from [Link]

  • Secondary Amines in LNPs: Li, B., et al. (2021). An Orthogonal Array Optimization of Lipid-like Nanoparticles for mRNA Delivery in Vivo. Nano Letters, 21(4), 1800–1808. (Discusses amine headgroup impact on endosomal escape). Retrieved from [Link]

  • Helper Lipid Roles: Kulkarni, J. A., et al. (2019). On the role of helper lipids in lipid nanoparticle formulations of siRNA. Nanoscale, 11, 21733-21739. Retrieved from [Link]

Sources

Preparation of lipidoid libraries using N-(12-Hydroxydodecyl)benzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Preparation of Lipidoid Libraries Using N-(12-Hydroxydodecyl)benzylamine for Advanced RNA Delivery

Executive Summary

The bottleneck in the clinical translation of RNA therapeutics lies in the safe, targeted, and efficient cytosolic delivery of nucleic acids. Lipid nanoparticles (LNPs) remain the gold standard, yet the discovery of optimal ionizable lipids requires rigorous combinatorial screening. This application note details a comprehensive, self-validating protocol for the synthesis, purification, and formulation of a novel lipidoid library utilizing N-(12-Hydroxydodecyl)benzylamine as the core scaffold. By leveraging solvent-free Michael addition chemistry, researchers can rapidly generate a diverse library of pseudo-two-tailed tertiary amine lipidoids optimized for mRNA delivery and endosomal escape.

Scientific Rationale & Mechanistic Insights (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific molecular architectures and synthetic routes are chosen, rather than simply executing a reaction.

The Core Scaffold: N-(12-Hydroxydodecyl)benzylamine This specific secondary amine serves as a highly specialized building block for LNP generation due to two distinct functional domains:

  • The Benzyl Headgroup : The inclusion of an aromatic ring modulates the basicity of the resulting tertiary amine. This finely tunes the surface pKa of the LNP into the optimal "endosomal escape" window (pH 6.0–6.8). Furthermore, the benzyl group facilitates

    
     stacking interactions with helper lipids (e.g., cholesterol) and mRNA bases, enhancing the structural integrity of the LNP core.
    
  • The C12-Hydroxyl Tail : The 12-carbon aliphatic chain provides a fixed, highly stable hydrophobic domain. The terminal hydroxyl (-OH) group acts as a hydrogen-bonding site at the lipid-water interface, which improves surface hydration, stabilizes the nanoparticle during dialysis, and can reduce recognition by the innate immune system.

Combinatorial Michael Addition Reacting this secondary amine with a diverse library of alkyl acrylates via a solvent-free Michael addition creates a library of pseudo-two-tailed tertiary amine lipidoids. This approach is highly efficient, atom-economical, and generates no toxic byproducts, allowing for rapid high-throughput screening[1]. Branched acrylate tails, in particular, have been shown to enhance endosomal ionization and in vivo potency compared to their linear counterparts[2].

Workflow & Pathway Visualizations

Workflow A Core Amine: N-(12-Hydroxydodecyl) benzylamine C Michael Addition (90°C, Solvent-free) A->C B Acrylate Library (C8 - C18 chains) B->C D Tertiary Amine Lipidoid Library C->D Purification E Microfluidic Mixing (+ Helper Lipids, RNA) D->E Formulation F LNP Library Screening E->F In vitro/In vivo

Fig 1. Combinatorial synthesis and screening workflow for benzylamine-based lipidoid libraries.

Pathway LNP LNP (Benzylamine-based) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Early Endosome (pH 6.5 - 6.8) Endocytosis->Endosome Protonation Tertiary Amine Protonation (Benzyl group tunes pKa) Endosome->Protonation Acidification Escape Endosomal Escape (Membrane Destabilization) Protonation->Escape Ion-pair formation Translation Cytosolic Release & mRNA Translation Escape->Translation

Fig 2. Intracellular delivery and endosomal escape mechanism of benzylamine-based LNPs.

Experimental Protocols: A Self-Validating System

Phase 1: Solvent-Free Combinatorial Synthesis (Michael Addition)

Causality: Solvent-free conditions at elevated temperatures (90°C) drive the Michael addition to completion without the need for basic catalysts. This minimizes side reactions (e.g., transesterification) and simplifies downstream purification[3].

  • In a 4 mL glass scintillation vial, add N-(12-Hydroxydodecyl)benzylamine (1.0 eq).

  • Add the respective alkyl acrylate monomer (e.g., tridecyl acrylate, isodecyl acrylate) at a 1.2 eq molar ratio. Note: A slight excess of acrylate ensures the complete conversion of the secondary amine into the target tertiary amine lipidoid.

  • Seal the vial tightly with a Teflon-lined cap and stir magnetically at 90°C for 48 hours[3].

  • Validation Check (Self-Correction): Monitor reaction progress via

    
    H-NMR. The reaction is deemed complete upon the disappearance of the secondary amine proton and the complete shift of the acrylate vinyl protons (
    
    
    
    5.8–6.4 ppm) into the aliphatic region.
Phase 2: Purification and Characterization

Causality: Unreacted acrylate monomers are highly electrophilic and can cause significant cellular toxicity or destabilize the LNP core. Flash chromatography ensures >95% purity, which is mandatory for reproducible in vivo screening.

  • Dissolve the crude reaction mixture in a minimal volume of dichloromethane (DCM).

  • Purify via automated flash chromatography (e.g., Teledyne ISCO) using a silica gel column. Elute with a gradient of DCM to DCM/Methanol (90:10 v/v) containing 0.1% triethylamine to prevent amine tailing[3].

  • Pool the product fractions and remove the solvent under reduced pressure.

  • Validation Check (Self-Correction): Confirm the exact molecular weight of the purified lipidoid via Electrospray Ionization Mass Spectrometry (ESI-MS). Verify structural integrity and the absence of residual triethylamine via

    
    H-NMR.
    
Phase 3: Microfluidic LNP Formulation

Causality: Rapid microfluidic mixing forces the spontaneous self-assembly of LNPs by rapidly increasing the polarity of the solvent. This traps the mRNA inside the inverted micelle core before macroscopic lipid aggregates can form, ensuring uniform size and high encapsulation efficiency[4].

  • Prepare the lipid mix in absolute ethanol: Synthesized Lipidoid / Cholesterol / DSPC / PEG-Lipid (e.g., C14-PEG2000) at a molar ratio of 50:38.5:10:1.5[4].

  • Prepare the RNA aqueous phase: Dissolve mRNA (e.g., Firefly Luciferase mRNA) in 25 mM Sodium Acetate buffer (pH 5.2). Causality: The acidic pH ensures the lipidoid is fully protonated, facilitating rapid electrostatic complexation with the anionic RNA backbone.

  • Load the lipid and aqueous solutions into a microfluidic mixer (e.g., NanoAssemblr). Mix at a flow rate ratio of 3:1 (Aqueous:Ethanol) and a total flow rate of 12 mL/min[5].

  • Dialyze the resulting LNPs against 1× PBS (pH 7.4) for 18 hours using a 20 kDa MWCO cassette to remove ethanol and neutralize the pH.

  • Validation Check (Self-Correction): Measure LNP hydrodynamic diameter and polydispersity index (PDI) via Dynamic Light Scattering (DLS). Ideal LNPs must measure 60–100 nm with a PDI < 0.2. Encapsulation efficiency, measured via Ribogreen assay, must exceed 90%.

Phase 4: High-Throughput In Vitro Screening

Causality: Luciferase reporter assays provide a highly sensitive, quantifiable readout of mRNA translation, which directly correlates with successful cytosolic delivery and endosomal escape.

  • Seed HeLa or HepG2 cells in 96-well plates at 10,000 cells/well and culture overnight.

  • Treat cells with the LNP library encapsulating Firefly Luciferase mRNA at a dose of 10–50 ng mRNA per well.

  • Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • Validation Check (Self-Correction): Perform a cell viability assay (e.g., CellTiter-Glo) in parallel with the luminescence assay. A valid "hit" must show >80% cell viability to ensure that high luminescence is due to efficient delivery, not artifactual membrane permeabilization (toxicity).

Data Presentation: Theoretical Library Parameters

Summarizing the physicochemical properties of the combinatorial library is essential for establishing structure-activity relationships (SAR). The table below outlines expected parameters when reacting N-(12-Hydroxydodecyl)benzylamine with various acrylates.

Acrylate MonomerTail StructureLipidoid IDPredicted pKa ShiftHydrophobic Balance
Octyl acrylateLinear, C8N12Bz-O86.2 - 6.4Low
Isodecyl acrylateBranched, C10N12Bz-Oi106.3 - 6.5Medium (Optimal)
Tridecyl acrylateLinear, C13N12Bz-O136.4 - 6.6High
Hexadecyl acrylateLinear, C16N12Bz-O166.5 - 6.8Very High

Note: Branched tails (e.g., Oi10) consistently exhibit enhanced endosomal ionization and greater in vivo potency compared to linear counterparts due to increased cone-angle geometry, which promotes the hexagonal H


 phase necessary for endosomal membrane fusion[2].

References

  • A combinatorial library of lipid-like materials for delivery of RNAi therapeutics. Nature Biotechnology (2008). 1

  • Combinatorial design of siloxane-incorporated lipid nanoparticles augments intracellular processing for tissue-specific mRNA therapeutic delivery. Nature Nanotechnology (2024). 5

  • Lung-selective mRNA delivery of synthetic lipid nanoparticles for the treatment of pulmonary lymphangioleiomyomatosis. Proceedings of the National Academy of Sciences (PNAS) (2022). 4

  • Branched‐Tail Lipid Nanoparticles Potently Deliver mRNA In Vivo due to Enhanced Ionization at Endosomal pH. Advanced Materials (2019). 2

  • Lipidoid nanoparticle mediated silencing of Mcl-1 induces apoptosis in mantle cell lymphoma. PMC - National Institutes of Health (2015). 3

Sources

Solvent selection for dissolving 12-Benzylamino-1-dodecanol for in vitro studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Solvent Selection and Stock Solution Preparation for 12-Benzylamino-1-dodecanol for In Vitro Studies

Application Note Summary

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively solubilize 12-Benzylamino-1-dodecanol for use in in vitro cell-based assays. Due to its amphiphilic nature, arising from a long hydrophobic dodecanol tail and a polar benzylamino headgroup, this molecule presents significant challenges for dissolution in aqueous cell culture media. Direct addition often leads to precipitation, resulting in inaccurate and non-reproducible experimental outcomes. This document outlines a systematic, validation-driven approach to solvent selection, stock solution preparation, and final working solution dilution, ensuring compound viability and minimizing solvent-induced artifacts. The protocols emphasize establishing a robust and reproducible methodology, starting with solvent screening and culminating in cytotoxicity validation for the chosen vehicle.

Introduction: The Challenge of Solubilizing Amphiphilic Molecules

12-Benzylamino-1-dodecanol is characterized by a dual chemical nature. The 12-carbon aliphatic chain confers significant hydrophobicity, while the benzylamino and terminal hydroxyl groups provide polarity. This structure is predictive of poor aqueous solubility. When introduced into the predominantly aqueous, buffered environment of cell culture media, such molecules tend to self-aggregate and precipitate out of solution, severely limiting their bioavailability to the cells under study.

The primary goal is to prepare a concentrated stock solution in a biocompatible solvent that can be serially diluted into the final assay medium without precipitation, while ensuring the final solvent concentration is non-toxic to the cells. This requires a careful balance between the solvent's solubilizing power and its potential for cytotoxicity.[1][2] This note details a logical workflow to identify an appropriate solvent and establish a validated protocol for its use.

Physicochemical Profile of 12-Benzylamino-1-dodecanol

A thorough understanding of the compound's properties is the foundation of a successful solubilization strategy.

PropertyValueSource
Molecular Formula C₁₉H₃₃NO[3][4]
Molecular Weight 291.48 g/mol [4][5]
Appearance White to almost white solid/crystal[4][5]
Melting Point 41.0 to 45.0 °C[4][5]
Predicted XlogP 5.3[3]
Known Solubility Soluble in Methanol[4]

The high predicted XlogP value of 5.3 quantitatively confirms the molecule's hydrophobic character, indicating that organic solvents will be necessary for dissolution.[3]

Solvent Selection Strategy: A Multi-Tiered Approach

The selection of an appropriate solvent is paramount and must be empirically validated. The following options are presented in order of common use and simplicity.

Tier 1: Common Organic Solvents

The most common strategy for hydrophobic compounds is the use of a water-miscible organic solvent to create a high-concentration stock solution.[6]

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of both polar and nonpolar compounds.[6][7] It is widely used in cell culture for this reason. However, its use is not without caveats.

    • Mechanism: DMSO is an excellent solvent that is miscible with water, allowing for dilution into aqueous media.

    • Expertise & Trustworthiness: While effective, DMSO can be cytotoxic and can influence cellular processes like proliferation and differentiation even at low concentrations.[1][8][9] It is critical to determine the maximum tolerable concentration for your specific cell line. Most cell lines can tolerate 0.5% (v/v) DMSO without severe cytotoxicity, while some are sensitive to concentrations as low as 0.1%.[10] Primary cells are often more sensitive.[10] Therefore, a non-negotiable aspect of any protocol using DMSO is the inclusion of a "vehicle control"—an identical experiment where cells are treated with the same final concentration of DMSO as the highest dose of the test compound.

  • Ethanol: Ethanol is another common solvent for compounds that are not readily soluble in DMSO.

    • Mechanism: As a polar protic solvent, it can dissolve many organic molecules.

    • Expertise & Trustworthiness: Ethanol can also be cytotoxic and may interfere with cellular metabolism.[11] Its effects can be cell-type dependent.[9][11] Similar to DMSO, rigorous vehicle controls are essential, and the final concentration should be kept as low as possible, typically well below 1%.

Tier 2: Advanced Solubilization Enhancers

If Tier 1 solvents lead to precipitation upon dilution or if the required final concentration is cytotoxic, more advanced formulation strategies may be necessary.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13]

    • Mechanism: They act as molecular containers, encapsulating the hydrophobic portion (the dodecanol chain) of the guest molecule, 12-Benzylamino-1-dodecanol, to form a water-soluble "inclusion complex."[14][15] This complex can then be readily dissolved in aqueous media. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[15]

    • Expertise & Trustworthiness: The use of cyclodextrins can significantly enhance the apparent solubility of a compound, allowing for the preparation of aqueous stock solutions and avoiding organic solvents altogether.[13][14]

Experimental Protocols & Workflows

The following protocols provide a step-by-step guide to developing a robust method for your specific needs.

Logical Workflow for Solvent Selection and Use

G A Start: Receive 12-Benzylamino-1-dodecanol B Protocol 1: Solvent Screening & Solubility Test (DMSO, Ethanol, etc.) A->B C Is a clear solution >100x final concentration achieved? B->C D Yes C->D    E No C->E    F Protocol 2: Prepare Concentrated Stock (e.g., 10-50 mM in DMSO) D->F G Consider Tier 2: Cyclodextrin Formulation E->G H Protocol 4: Solvent Cytotoxicity Assay (Test on specific cell line) F->H I Is final solvent conc. (e.g., 0.5% DMSO) non-toxic? H->I J Yes I->J    K No I->K    L Protocol 3: Prepare Working Solutions & Perform In Vitro Assay (Include Vehicle Control) J->L M Lower final solvent conc. by increasing stock conc. OR switch solvent K->M N End: Validated Experiment L->N M->F

Caption: Workflow for solubilizing 12-Benzylamino-1-dodecanol.

Protocol 1: Empirical Determination of Optimal Solvent

Objective: To identify the most effective solvent and determine the maximum practical stock concentration.

Materials:

  • 12-Benzylamino-1-dodecanol

  • High-purity solvents: DMSO, Ethanol (100%)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Water bath sonicator

Methodology:

  • Weigh out 3-5 mg of 12-Benzylamino-1-dodecanol into a tared microcentrifuge tube. Record the exact weight.

  • Add the chosen solvent (e.g., DMSO) incrementally to achieve a high target concentration (e.g., 50 mM). Calculate the required volume based on the molecular weight (291.48 g/mol ).

  • Vortex the tube vigorously for 30-60 seconds.

  • Observe the solution. If not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.[10]

  • If the compound is fully dissolved, you have established a potential stock concentration.

  • If the compound remains undissolved, add more solvent in measured increments, recalculating the concentration at each step until a clear solution is achieved. The highest concentration at which the compound is fully dissolved is your maximum stock concentration.

  • Repeat for other candidate solvents to compare efficacy.

Protocol 2: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a validated, high-concentration stock solution for storage and subsequent use.

Methodology:

  • Based on the results from Protocol 1, decide on a target stock concentration (e.g., 20 mM). It is wise to choose a concentration slightly lower than the determined maximum to ensure stability.

  • Accurately weigh the required amount of 12-Benzylamino-1-dodecanol and place it in a sterile, appropriate vial (e.g., glass or polypropylene).[7]

  • Add the calculated volume of cell-culture grade DMSO.

  • Cap the vial securely and vortex until the solid is completely dissolved. Use brief sonication if necessary.

  • Visually inspect the solution against a light source to ensure there are no undissolved particulates.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store at -20°C or -80°C in a desiccated environment.

Protocol 3: Preparation of Working Solutions for In Vitro Assays

Objective: To dilute the stock solution into the final cell culture medium while avoiding precipitation and maintaining a consistent, non-toxic solvent concentration.

Methodology:

  • Thaw one aliquot of the concentrated stock solution at room temperature.

  • Calculate the dilutions needed to achieve your final desired concentrations. Always perform serial dilutions.

  • Crucial Step: To dilute, add the stock solution dropwise into a tube of pre-warmed cell culture medium while the medium is being vortexed or vigorously mixed.[10] This rapid dispersion is critical to prevent the compound from precipitating as it hits the aqueous environment.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO (or other solvent) to the cell culture medium as used for the highest concentration of your test compound. For example, if your highest concentration is a 1:200 dilution from the stock, the vehicle control will be a 1:200 dilution of pure DMSO in media, resulting in a 0.5% final DMSO concentration.

  • Ensure every concentration in your dose-response curve, including the vehicle control, has the exact same final percentage of the solvent.[1][11]

Protocol 4: Solvent Cytotoxicity Validation

Objective: To confirm that the chosen final solvent concentration does not adversely affect the viability of the specific cell line being used.

Methodology:

  • Seed your cells in a 96-well plate at the density used for your main experiment and allow them to adhere overnight.

  • Prepare serial dilutions of your chosen solvent (e.g., DMSO) in the cell culture medium to create a dose-response curve (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-solvent control).

  • Replace the medium in the wells with the medium containing the different solvent concentrations.

  • Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.

  • Plot cell viability (%) versus solvent concentration. The highest concentration that does not cause a significant decrease in viability compared to the no-solvent control is your maximum safe solvent concentration.

Data Presentation & Decision Making

Solvent Properties and Recommendations
SolventTypeTypical Final Conc.AdvantagesDisadvantages & Risks
DMSO Polar, Aprotic< 0.5%Excellent solubilizing power for diverse compounds; miscible with water.[6][7]Cytotoxic at higher concentrations; can induce cell differentiation or affect signaling pathways.[8][16][17]
Ethanol Polar, Protic< 1%Good solvent for many organic molecules.Can be cytotoxic and affect cellular metabolism; more volatile than DMSO.[11]
HP-β-CD Formulation AidVariesLow toxicity; can create a true aqueous solution, avoiding organic solvents.[15]Requires formulation development; may not work for all compounds.
Decision Tree for Solvent Selection

G start Start: Need to dissolve 12-Benzylamino-1-dodecanol q1 Can you achieve desired stock concentration in DMSO? (Protocol 1) start->q1 a1_yes Yes q1->a1_yes   a1_no No q1->a1_no   q2 Is final DMSO conc. <0.5% and non-toxic? (Protocol 4) a1_yes->q2 try_ethanol Try Ethanol (Protocol 1). If soluble, validate cytotoxicity (Protocol 4). a1_no->try_ethanol a2_yes Yes q2->a2_yes   a2_no No q2->a2_no   use_dmso Proceed with DMSO. Prepare stock and use vehicle controls. a2_yes->use_dmso a2_no->try_ethanol use_cd Consider advanced formulation: Hydroxypropyl-β-Cyclodextrin (Tier 2 Strategy) try_ethanol->use_cd If ethanol fails or is toxic

Sources

High-throughput screening of benzylamino lipid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the high-throughput screening (HTS) workflow for benzylamino lipid derivatives , a subclass of ionizable lipids designed to leverage


-

stacking interactions for enhanced endosomal escape. Unlike aliphatic lipidoids, benzylamino derivatives incorporate aromatic moieties that can modulate membrane fusion and packing parameters. This protocol integrates combinatorial synthesis, automated formulation, and physicochemical characterization into a streamlined pipeline to identify lead candidates for mRNA delivery.

Part 1: Strategic Framework & Library Design

The "Benzylamino" Advantage

Standard ionizable lipids (e.g., DLin-MC3-DMA) rely heavily on acid-dissociation constants (pKa) and cone shape for endosomal disruption. Benzylamino derivatives introduce a third vector: aromatic interaction . The benzyl group can:

  • Enhance Membrane Fusion: Via

    
    -
    
    
    
    interactions with endosomal membrane lipids.
  • Modulate Hydrophobicity: providing a rigid hydrophobic core distinct from flexible alkyl chains.

  • Shift pKa: The electron-withdrawing or donating nature of benzyl substituents allows fine-tuning of the amine pKa (target range: 6.2 – 6.9).

Combinatorial Synthesis Strategy

We utilize a Michael Addition pathway, which is reaction-efficient and solvent-free, making it ideal for HTS.

  • Core (Amine): Benzylamine derivatives (e.g., 4-fluoro-benzylamine, 3-methoxy-benzylamine).

  • Tail (Acrylate/Epoxide): Long-chain alkyl acrylates (e.g., tridecyl acrylate, vitamin E acrylate).

Reaction Scheme:



Part 2: High-Throughput Experimental Protocols

Protocol A: Automated Library Synthesis & LNP Formulation

Objective: Generate a library of 96 unique LNPs in a single plate.

Materials:

  • 96-well deep-well plates (polypropylene).

  • Liquid Handler (e.g., Hamilton STAR or Tecan Freedom EVO).

  • Citrate Buffer (10 mM, pH 4.0).

  • Ethanolic Lipid Mix: Ionizable Lipid : DSPC : Cholesterol : DMG-PEG2000 (Molar Ratio 50:10:38.5:1.5).

Workflow:

  • Lipid Stock Prep: Dissolve synthesized benzylamino lipids in ethanol to 100 mM.

  • Master Mix Assembly: Create a "Helper Lipid Mix" (DSPC/Chol/PEG) in ethanol.

  • HTS Mixing (The "Ethanol Dilution" Method):

    • Plate A (Aqueous): Dispense 100 µL mRNA (e.g., Fluc-mRNA) in Citrate Buffer (pH 4.0) at 0.017 mg/mL.

    • Plate B (Lipid): Combine 10 µL of specific Benzylamino Lipid with Helper Lipid Mix. Total lipid concentration should be 12.5 mM.

  • Rapid Injection: Using the liquid handler, inject lipid ethanolic solution (from Plate B) into the aqueous mRNA phase (Plate A) at a 1:3 ratio (Lipid:Aqueous) under vigorous mixing (aspirate/dispense cycles or orbital shaking at 1200 rpm).

    • Critical Parameter: Final Ethanol % must be < 25% to prevent mRNA aggregation, but high enough to solubilize lipids during mixing.

  • Dialysis/Buffer Exchange: Transfer LNPs to a 96-well dialysis plate (100 kDa MWCO) and dialyze against 1x PBS (pH 7.4) for 2 hours to remove ethanol and neutralize pH.

Protocol B: TNS Assay for Apparent pKa Determination

Objective: Determine the surface pKa of the LNP, a critical predictor of in vivo potency.[1]

Principle: TNS (2-(p-toluidino)-6-naphthalene sulfonic acid) is non-fluorescent in water but highly fluorescent when bound to positively charged hydrophobic membranes. As pH drops, the lipid protonates, recruiting TNS.

Step-by-Step:

  • Buffer Prep: Prepare a series of buffers (10 mM HEPES/MES/Ammonium Acetate) ranging from pH 2.5 to 9.0 in 0.5 pH increments.

  • TNS Solution: Prepare 6 µM TNS stock in distilled water.

  • Plate Setup: In a black 96-well plate, add 140 µL of pH-adjusted buffer + 5 µL TNS stock.

  • Sample Addition: Add 5 µL of formulated LNP (from Protocol A) to each well.

  • Readout: Incubate 5 mins. Measure Fluorescence (Ex: 321 nm, Em: 447 nm).[2]

  • Analysis: Plot Fluorescence vs. pH. Fit to a sigmoidal curve (Boltzmann). The inflection point is the Apparent pKa .

Acceptance Criteria:

  • Hit Range: pKa = 6.2 – 6.8 (Optimal for hepatic delivery).

  • Fail: pKa > 7.0 (Toxicity/Clearance issues) or < 5.5 (Poor endosomal escape).

Protocol C: In Vitro Transfection Screen (HeLa/HepG2)

Objective: Functional validation of mRNA delivery.

  • Seeding: Seed HeLa cells at 10,000 cells/well in white opaque 96-well plates 24h prior.

  • Treatment: Dilute LNPs in serum-containing media to 100 ng mRNA/well. Treat cells.[3][4][5][6]

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Readout: Add One-Glo™ Luciferase reagent (or equivalent). Shake 2 mins. Read Luminescence.

  • Viability Control: Run a parallel MTT or CellTiter-Glo assay to normalize RLU (Relative Light Units) against cell viability.

Part 3: Visualization & Data Logic

HTS Workflow Diagram

HTS_Workflow Synth Combinatorial Synthesis (Michael Addition) Form HT Formulation (96-well Mixing) Synth->Form Lipid Library Char Physicochemical Characterization Form->Char Crude LNPs Bio Biological Screen (In Vitro) Char->Bio QC Passed LNPs pKa pKa (TNS Assay) Char->pKa Size Size (DLS) Char->Size EE Encap. Efficiency (RiboGreen) Char->EE Hit Hit Selection (Lead Candidates) Bio->Hit High RLU / Low Tox

Caption: Integrated HTS workflow for benzylamino lipid discovery, moving from synthesis to biological validation.

Mechanistic Logic: The "Proton Sponge" & Pi-Stacking

Mechanism LNP_Blood LNP in Blood (pH 7.4) Neutral Charge Long Circulation Endosome Endosomal Uptake Acidification (pH < 6.0) LNP_Blood->Endosome ApoE Binding / Endocytosis Escape Endosomal Escape 1. Protonation of Benzylamino Core 2. Pi-Pi Stacking with Membrane Endosome->Escape pH Drop triggers Ionization Release mRNA Release Cytosolic Translation Escape->Release Membrane Disruption

Caption: Mechanism of action: pH-triggered ionization and pi-stacking drive endosomal escape.

Part 4: Data Analysis & Hit Selection Criteria

To ensure Trustworthiness and Self-Validation , hits must meet the following multi-parametric criteria:

ParameterAssay MethodTarget MetricRationale
pKa TNS Fluorescence6.2 – 6.9Ensures neutrality in blood (pH 7.4) and ionization in endosomes (pH 5.5).
Size (Diameter) DLS (High-Throughput)60 – 120 nmOptimal for hepatocyte uptake (via fenestrae) and evasion of renal filtration.
PDI DLS< 0.2Indicates uniform assembly; high PDI suggests aggregation.
Encapsulation RiboGreen Assay> 85%Economic efficiency; minimizes free "naked" mRNA toxicity.
Transfection Luciferase (RLU)> 100x vs. ControlMust outperform standard benchmarks (e.g., DLin-MC3-DMA).
Viability MTT / CellTiter-Glo> 80%High transfection is useless if the lipid is cytotoxic.

Troubleshooting Insight:

  • Issue: High PDI (>0.3) in formulation.

  • Root Cause:[2][3][6][7] Mixing speed too slow or Ethanol % too high.

  • Fix: Increase mixing speed to 1400 rpm or adjust flow rates if using microfluidics.

References

  • High-Throughput Formulation (HTF-FLASH)

    • High-Throughput Formulation Using Fast mRNA Lipid Nanoparticle Assembly via Simple Thermomixing. (2025).[3][8] Nano Letters.

  • TNS Assay & pKa Determination

    • LipidLaunch™ LNP Apparent pK Assay Kit (TNS Method).[9] Cayman Chemical.[9]

  • Structure-Activity Relationship (SAR)

    • Structure–Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design. (2021).
  • In Vivo Screening Platforms

    • High-throughput in vivo screening using barcoded mRNA identifies lipid nanoparticles with extrahepatic tropism.[10] (2025).[3][8] bioRxiv.[5]

  • Microfluidic Formulation Standards

    • Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles. (2025).[3][8] bioRxiv.[5]

Sources

Troubleshooting & Optimization

🔬 Technical Support Center: Benzylamino Lipid Stability

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with benzylamino-containing ionizable lipids . These lipids are high-performance delivery vehicles but possess a unique chemical vulnerability: the benzylamine moiety is susceptible to both N-oxidation and oxidative deamination (releasing benzaldehyde).

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Prevention of Oxidative Degradation During Storage Ticket ID: REF-BZL-OX-001

📋 Quick Triage: Is Your Batch Compromised?

Before proceeding with experiments, perform this rapid sensory and visual check.

IndicatorObservationDiagnosisAction
Olfactory Sweet, almond-like odorCritical Failure. Presence of Benzaldehyde (degradation byproduct).Discard. Do not use for in vivo/in vitro work.
Visual Yellowing of oil/powderAdvanced oxidation (conjugated systems/N-oxides).Quarantine. Verify purity via LC-MS.
Solubility Hazy in ethanol/turbidityFormation of polar degradation products (N-oxides).Discard. Lipid polarity has shifted.

🧠 Module 1: The Chemistry of Failure (Root Cause Analysis)

Why do benzylamino lipids oxidize differently than standard lipids?

Unlike standard alkyl-amine lipids (e.g., DLin-MC3-DMA), benzylamino lipids carry a benzyl group adjacent to the nitrogen. This creates two distinct oxidation pathways driven by the stability of the benzylic radical.

The "Double-Edged" Degradation Pathway

The benzyl group lowers the bond dissociation energy of the


-carbon hydrogens, making them prime targets for radical attack.
  • Pathway A: N-Oxidation (The Silent Killer)

    • Mechanism: Direct attack of reactive oxygen species (ROS) on the lone pair of the tertiary amine.

    • Result: Formation of N-Oxides .[1]

    • Impact: N-oxides are surface-active but do not protonate efficiently at endosomal pH, leading to failed endosomal escape and loss of potency.

  • Pathway B: Oxidative Deamination (The Benzaldehyde Risk)

    • Mechanism: Radical abstraction of the benzylic hydrogen

      
       Imine formation 
      
      
      
      Hydrolysis.
    • Result: Cleavage of the lipid headgroup, releasing Benzaldehyde .

    • Impact: Benzaldehyde is reactive; it can form adducts with your mRNA/DNA cargo (Schiff base formation), rendering the payload inactive.

Visualizing the Threat

The following diagram illustrates the specific degradation cascade for benzylamino lipids.

BenzylaminoOxidation Lipid Intact Benzylamino Lipid (Tertiary Amine) Radical Benzylic Radical (Stabilized) Lipid->Radical H-Abstraction (Pathway B) NOxide Lipid N-Oxide (Potency Loss) Lipid->NOxide Direct Oxidation (Pathway A) ROS ROS / O2 / Metals Imine Imine Intermediate Radical->Imine -e- / -H+ Hydrolysis Hydrolysis (+H2O) Imine->Hydrolysis Benzaldehyde Benzaldehyde (Almond Smell) Hydrolysis->Benzaldehyde DegradedLipid De-benzylated Lipid Fragment Hydrolysis->DegradedLipid mRNA_Adduct mRNA-Adduct (Inactive Drug) Benzaldehyde->mRNA_Adduct Reacts with Payload

Figure 1: Dual degradation pathways of benzylamino lipids. Pathway A leads to N-oxides (potency loss), while Pathway B releases benzaldehyde, which chemically modifies mRNA payloads.

🛠️ Module 2: Storage & Handling Protocols (SOPs)

The "Golden Rule" of Storage

Never store benzylamino lipids in a protic solvent (methanol/water) for long periods.

  • Best Practice: Store as a neat oil or powder.

  • Alternative: If solution storage is mandatory, use anhydrous ethanol or chloroform.

Temperature & Atmosphere
ParameterSpecificationScientific Rationale
Temperature -80°C (Preferred) or -20°CArrhenius kinetics: Chemical reaction rates roughly halve for every 10°C drop. -80°C essentially halts radical propagation.
Headspace Argon (Preferred) or NitrogenArgon is heavier than air and creates a "blanket" over the lipid, whereas Nitrogen can mix with air if the seal is imperfect.
Container Amber Glass (Silanized)Blocks UV light (photo-oxidation initiator). Silanization prevents lipid adsorption to glass walls.
The Additive Strategy (Antioxidants)

If you are formulating LNPs or storing stock solutions for >1 month, you must intervene chemically.

  • Chelators (Crucial): Trace metals (Fe, Cu) catalyze the radical formation at the benzylic position.

    • Protocol: Add 20-50 µM EDTA or DTPA to your aqueous buffer during LNP formulation.

  • Radical Scavengers:

    • Protocol: For neat lipid storage, consider adding 0.01% BHT (Butylated hydroxytoluene) .

    • Note: BHT must be removed or accounted for in toxicity studies if used in downstream in vivo applications.

⚙️ Module 3: Troubleshooting & FAQs

Q1: I smell almonds when I open my lipid vial. Can I purify it?

Answer: No. The "almond" smell indicates benzaldehyde release. This implies the lipid backbone has already cleaved (Pathway B). Even if you remove the benzaldehyde, the remaining lipid mixture contains de-benzylated secondary amines and other breakdown products that will alter your LNP's pKa and fusogenicity. Discard the batch.

Q2: My LC-MS shows a peak with M+16 mass shift. Is this significant?

Answer: Yes, this is the N-Oxide.

  • Threshold: If N-oxide > 1-2%, expect a drop in in vivo efficacy.

  • Why: N-oxides are much more polar. They migrate to the LNP surface but cannot become cationic in the endosome. They act as "dead weight" stabilizers, preventing the hexagonal phase transition required for endosomal escape.

Q3: Can I use phosphate buffer (PBS) for these lipids?

Answer: Avoid if possible during long-term storage. Phosphate buffers often contain trace metal contaminants (Fe, Mn) unless purchased as "metal-free" grade. These metals catalyze the oxidation of the benzylamine.

  • Recommendation: Use Citrate or Acetate buffers (pH 4-5) for formulation, as they have weak chelating properties. Use HEPES or Tris with added EDTA for physiological pH.

📊 Module 4: Analytical Validation Workflow

Don't guess—verify. Use this decision tree to validate lipid integrity before formulation.

ValidationWorkflow Start New/Stored Lipid Batch Visual Visual/Olfactory Check Start->Visual PassVisual Pass Visual->PassVisual Negative FailVisual Fail (Yellow/Smell) Visual->FailVisual Positive LCMS LC-MS/MS Analysis (Target: M+16 & Aldehydes) PassVisual->LCMS Discard Discard Batch FailVisual->Discard Decision Impurity Level? LCMS->Decision Use Proceed to Formulation (Add EDTA) Decision->Use < 1% N-Oxide Purify Repurify (HPLC) (Only if <5% impurity) Decision->Purify 1-5% N-Oxide Decision->Discard > 5% N-Oxide OR Any Benzaldehyde

Figure 2: Quality Control Decision Tree for Benzylamino Lipids.

📚 References

  • Packer, M., et al. (2021). A novel mechanism for the loss of mRNA activity in lipid nanoparticle delivery systems. Nature Communications. Link

    • Key Insight: Identifies N-oxidation and subsequent aldehyde-mRNA adduct formation as a primary failure mode.

  • Crowe, A. (2024).[1] Adducts and N-oxides: understanding lipid nanoparticles (LNPs) for better mRNA drugs. Cell Culture Dish / Cytiva. Link

    • Key Insight: Discusses LC-MS detection of N-oxides and the "almond smell" indicator.

  • Mitch, W. A., & Sedlak, D. L. (2004). Formation of N-Nitrosodimethylamine (NDMA) from Dimethylamine during Chlorination. Environmental Science & Technology. (Context on benzylamine degradation pathways). Link

    • Key Insight: Mechanisms of benzylamine cleavage to benzaldehyde.

  • Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids. Link

    • Key Insight: General protocols for inert gas overlay and temperature control.

Sources

Optimizing N/P ratios for LNPs containing 12-Benzylamino-1-dodecanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing N/P Ratios for 12-Benzylamino-1-dodecanol LNPs

Status: Operational Operator: Senior Application Scientist Ticket ID: LNP-OPT-12BAD

The Diagnostic Hub: Quick Troubleshooting Matrix

Use this section to correlate your experimental observations with potential N/P ratio misalignments.

The Molecule: 12-Benzylamino-1-dodecanol is a secondary amine-based ionizable lipid. Its efficacy relies heavily on the protonation of the benzylamino nitrogen (approximate pKa ~6.5–7.5). Unlike quaternary ammonium lipids (permanently charged), this lipid requires precise pH control during mixing to establish the electrostatic bridge with RNA.

SymptomProbable N/P CauseMechanistic RootCorrective Action
Low Encapsulation Efficiency (<80%) N/P Too Low (< 3:1) Insufficient cationic charge density to condense the anionic phosphate backbone of the RNA.Increase N/P. Try 6:1 or 8:1. Ensure Aqueous Buffer pH is < 5.0 (Citrate recommended).
High Polydispersity Index (PDI > 0.2) N/P Misaligned Low N/P: Loose, heterogeneous aggregates. High N/P: Excess lipid forming empty micelles or bridging between particles.Optimize N/P. Screen 4:1 to 10:1. Increase Flow Rate Ratio (FRR) to 3:1 (Aq:Org) to speed up polarity shift.
In Vitro Cytotoxicity N/P Too High (> 10:1) Excess free cationic lipid disrupts cellular membranes and induces oxidative stress.Decrease N/P. Dialyze extensively to remove free lipid. Switch to a 5:1 or 6:1 ratio.
Zeta Potential is Neutral/Negative N/P Too Low RNA phosphates are exposed on the surface, leading to rapid clearance and poor uptake.Increase N/P. Target a slightly positive surface charge (+5 to +10 mV) in acidic buffer, near-neutral in PBS.
Precipitation in Mixing Chamber Buffer pH > Lipid pKa The benzylamino group is deprotonated (neutral) and cannot bind RNA, leading to hydrophobic crash-out.Check Buffer. Ensure the aqueous phase is pH 4.0 (Sodium Citrate or Acetate).
The Optimization Core: Defining the N/P Ratio

Q: How do I calculate the N/P ratio specifically for 12-Benzylamino-1-dodecanol?

A: The N/P ratio is the molar ratio of the amine (N) on the lipid to the phosphate (P) on the nucleic acid.[1][2][3]

  • Nitrogen (N): 12-Benzylamino-1-dodecanol contains one protonatable secondary amine per molecule.

    • Molar Mass (MW): ~291.47 g/mol (Verify with your specific synthesis batch).

  • Phosphate (P):

    • mRNA:[4][5][6][7][8][9][10][11] Average MW per nucleotide is ~325 g/mol (sodium salt) or ~340 g/mol . Assume 1 Phosphate per nucleotide.[3]

    • siRNA:[12][13] Use the exact molecular weight provided by the manufacturer.

Formula:


[2]

Standard Optimization Workflow: For this specific lipid class, we recommend a "Design of Experiment" (DoE) screening N/P ratios of 3, 6, and 12 .

  • N/P 3: Often yields larger particles with lower toxicity but risk of low encapsulation.

  • N/P 6 (The Standard): Typically the "Goldilocks" zone for mRNA vaccines (e.g., Pfizer/Moderna use ~6:1). Balances high EE% (>90%) with manageable toxicity.

  • N/P 12: Maximizes uptake but often triggers significant cell viability issues.

Experimental Protocol: Microfluidic Mixing

This protocol assumes the use of a chaotic mixer (e.g., NanoAssemblr, staggered herringbone) or T-junction mixer.

Phase A: Preparation
  • Organic Phase: Dissolve lipids in Ethanol (100%).

    • Molar Ratio: 50:10:38.5:1.5 (Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid).[5][7]

    • Note: The 12-Benzylamino-1-dodecanol is the "Ionizable Lipid" (50%).

  • Aqueous Phase: Dilute RNA in 25mM Sodium Citrate Buffer (pH 4.0) .

    • Critical: The acidic pH is non-negotiable. It ensures the benzylamino group is positively charged (

      
      ) to bind the RNA.
      
Phase B: Mixing (The Critical Step)
  • Flow Rate Ratio (FRR): 3:1 (Aqueous : Ethanol).

  • Total Flow Rate (TFR): 12 mL/min (depends on chip dimensions).

Phase C: Downstream Processing
  • Dilution: Immediately dilute the output 1:40 in PBS (pH 7.4) or conduct dialysis.[5][11]

    • Why? Raising the pH deprotonates the surface lipids, neutralizing the particle to prevent toxicity and aggregation in the blood.

Visualization: The Assembly Workflow

LNP_Workflow cluster_inputs Input Phases cluster_process Microfluidic Mixing cluster_downstream Stabilization Lipids Organic Phase (Lipids in EtOH) 12-Benzylamino... Mixer Chaotic Advection (FRR 3:1) Lipids->Mixer RNA Aqueous Phase (RNA in Citrate pH 4.0) RNA->Mixer Nucleation Nucleation (Electrostatic Binding) Mixer->Nucleation Rapid Polarity Shift Dialysis Dialysis/TFF (Exchange to PBS pH 7.4) Nucleation->Dialysis FinalLNP Final LNP (Neutral Surface) Dialysis->FinalLNP Deprotonation

Caption: Workflow for generating LNPs using 12-Benzylamino-1-dodecanol. Note the critical pH shift from Citrate (binding) to PBS (stabilization).

Advanced Mechanistic FAQ

Q: Why does 12-Benzylamino-1-dodecanol require a specific N/P ratio for endosomal escape? A: The "Proton Sponge" or "Ion Pair" mechanism drives efficacy.

  • Extracellular (pH 7.4): The lipid is neutral. This reduces toxicity and prevents non-specific binding to blood proteins (opsonization).

  • Endosome (pH 5.5 - 6.0): Upon endocytosis, the endosome acidifies. The benzylamino group becomes protonated (

    
    ).
    
  • Escape: The cationic lipid interacts with the anionic endosomal membrane lipids, disrupting the bilayer and releasing the RNA into the cytoplasm.

    • Optimization Note: If N/P is too low, there isn't enough lipid to disrupt the endosome. If N/P is too high, the particle is too stable and won't release the RNA inside the cell.

Q: I see a "blebbing" or "multilamellar" structure in Cryo-TEM. Is this N/P related? A: Yes.

  • Multilamellar (Onion-like): Often caused by slow mixing or low N/P ratios where lipids coat the RNA in layers rather than a solid core.

  • Solid Core (Electron Dense): The desired morphology. Achieved with High N/P (6:1) and Fast Mixing (High TFR) .

Visualization: The pH-Dependent Mechanism

Endosomal_Escape Step1 Circulation (pH 7.4) Lipid is Neutral Stable LNP Step2 Endocytosis Uptake by Cell Step1->Step2 Step3 Early Endosome (pH 6.0) Benzylamino Group Protonates (NH+) Step2->Step3 Step4 Endosomal Escape Cationic Lipid Disrupts Membrane RNA Release Step3->Step4 Critical N/P Threshold

Caption: The activation pathway of 12-Benzylamino-1-dodecanol. Efficacy depends on the N/P ratio providing sufficient protonatable amines at Step 3.

References
  • Tenchov, R., et al. (2021). "Lipid Nanoparticles—From Liposomes to mRNA Vaccine Delivery, a Landscape of Research Diversity and Advancement." ACS Nano. Link

  • Schoenmaker, L., et al. (2021). "mRNA-lipid nanoparticle COVID-19 vaccines: Structure and stability." International Journal of Pharmaceutics. Link

  • Cullis, P. R., & Hope, M. J. (2017). "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy. Link

  • Maeki, M., et al. (2022). "Understanding the key role of Ionizable Lipids in novel RNA-lipid nanoparticle therapies." Inside Therapeutics. Link

Sources

Technical Support Center: Purification of 12-Benzylamino-1-dodecanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 12-Benzylamino-1-dodecanol , an amphiphilic secondary amine containing a lipophilic C12 alkyl chain, a polar primary alcohol, and a basic benzylamine motif.[1]

The Core Challenge: This molecule presents a "dual-personality" in chromatography. The C12 chain demands non-polar interaction, while the amine and alcohol groups interact strongly with the acidic silanols of silica gel, leading to severe peak tailing (streaking) and irreversible adsorption if not properly managed.

Module 1: Method Development & Optimization

Stationary Phase Selection

For this specific substrate, the choice of stationary phase is the single most critical variable.

Stationary PhaseSuitabilityTechnical Notes
Standard Silica (60 Å) Moderate Requires mobile phase modifiers (TEA/NH₃) to suppress silanol activity. High risk of tailing.[2]
Amine-Functionalized Silica High Recommended.[3][4] The surface amines shield acidic silanols, allowing for milder solvents (Hexane/EtOAc) and better recovery.[5]
Neutral Alumina High Good alternative if silica fails.[6] Less acidic, reducing amine chemisorption.[1]
Mobile Phase Design (Standard Silica)

If you must use standard silica, you cannot use a simple binary system (e.g., Hexane/EtOAc) effectively.[1] The amine will protonate on the silica surface (


), sticking at the baseline.

The "Gold Standard" Solvent System:

  • Base Solvent: Dichloromethane (DCM)

  • Polar Modifier: Methanol (MeOH)

  • Silanol Blocker: Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)[7]

Recommended Gradient Protocol:

  • Column Pre-treatment: Flush column with DCM + 1% TEA (2 CVs) before loading. This saturates the "active" acidic sites.

  • Elution Gradient:

    • Start: 100% DCM (+ 1% TEA)

    • Ramp: 0%

      
       10% MeOH in DCM (+ 1% TEA) over 10-15 Column Volumes (CV).
      
    • Note: The product typically elutes between 2-5% MeOH.

Visualization Workflow (Graphviz)

PurificationWorkflow Start Crude Mixture TLC TLC Analysis (DCM/MeOH/TEA 90:10:1) Start->TLC Decision Rf Value Check TLC->Decision Decision->TLC Rf < 0.1 (Increase Polarity) Prep Column Pre-treatment (DCM + 1% TEA) Decision->Prep Rf 0.2-0.4 Run Gradient Elution (0-10% MeOH in DCM) Prep->Run Analyze Fraction Analysis (UV 254nm + Iodine) Run->Analyze

Caption: Figure 1. Standard operating procedure for method development of long-chain amino alcohols on silica gel.

Module 2: Troubleshooting Guide

Issue 1: Severe Tailing (Streaking) on TLC/Column

Symptom: The product spot stretches from the baseline to the solvent front, or elutes over 20+ fractions. Root Cause: Unsuppressed silanol interactions. The amine is forming hydrogen bonds or salt bridges with the silica. Corrective Actions:

  • Increase Modifier Load: Bump TEA concentration to 2% or switch to 1% NH₄OH (28% aq) in MeOH. Ammonia is smaller and more effective at blocking tight pores.

  • Switch to Amine-Silica: If streaking persists, switch to amine-functionalized silica. This allows you to use a Hexane/EtOAc gradient, where the C12 chain is more soluble and the separation is purely based on polarity, not acid-base chemistry [1].[1]

Issue 2: Poor Solubility / Precipitation on Column

Symptom: High backpressure immediately after loading; white solid crashing out at the top of the column. Root Cause: 12-Benzylamino-1-dodecanol is a waxy solid. It has poor solubility in Hexane and may precipitate if loaded in DCM but hit with a Hexane-rich mobile phase. Corrective Actions:

  • Solid Loading: Dissolve crude in DCM, add loose silica (1:2 ratio), rotovap to dryness, and dry-load the powder. This prevents solvent mismatch precipitation [2].

  • Solvent Match: Ensure the starting mobile phase contains at least 50% DCM or EtOAc. Avoid starting with 100% Hexane.

Issue 3: Co-elution with Impurities

Common Impurities:

  • Benzylamine (Starting Material): Lower MW, usually more polar if protonated, but can co-elute.[1]

  • Bis-alkylated Side Product: (N,N-dodecyl-benzylamine).[1] Less polar (tertiary amine). Corrective Actions:

  • To remove Bis-alkylated product: Flush with 100% DCM first. The tertiary amine interacts less with silica than the secondary amine target.

  • To remove Benzylamine: Use a shallower gradient (e.g., 0-5% MeOH over 20 CV).

Troubleshooting Logic Tree (Graphviz)

TroubleshootingTree Problem Problem Detected Tailing Tailing / Streaking Problem->Tailing Coelution Co-elution Problem->Coelution Recovery Low Recovery Problem->Recovery FixTail1 Add 1-2% TEA to Mobile Phase Tailing->FixTail1 FixCo1 Decrease Polarity (Shallower Gradient) Coelution->FixCo1 FixRec1 Check for Irreversible Binding Recovery->FixRec1 FixTail2 Switch to Amine-Silica FixTail1->FixTail2 If fails FixCo2 Change Selectivity (DCM -> EtOAc) FixCo1->FixCo2 If fails FixRec2 Flush with MeOH + NH4OH FixRec1->FixRec2

Caption: Figure 2. Decision matrix for troubleshooting common isolation issues with lipophilic amines.

Module 3: Frequently Asked Questions (FAQs)

Q: Can I use Ninhydrin to stain this molecule? A: Yes, but with caveats. As a secondary amine, it may react slower or produce a different color (often reddish-brown) compared to primary amines (purple). Iodine (I₂) is generally more robust for the long alkyl chain, and UV (254 nm) is excellent due to the benzyl chromophore.

Q: My product turned yellow after drying. Is it decomposing? A: Amines are prone to oxidation (N-oxide formation) and absorbing CO₂ (carbamate formation) from the air.

  • Fix: Store the purified product under Nitrogen or Argon at -20°C.

  • Fix: If it's a salt formation (carbonate), a simple wash with basic water (pH 10) and extraction into DCM will restore the free base.

Q: What is the maximum loading capacity for this separation? A: Because of the "sticky" nature of the amine, loading should be lower than standard neutral compounds.

  • Standard Silica: 1% to 2% sample load by weight (e.g., 100mg sample on 10g silica).[1]

  • Amine Silica:[5][8][9][10] 5% to 8% sample load is often achievable due to better peak shape [3].

References

  • Biotage. (2023).[9][11] Purification of Organic Amines: Silica vs. Amine-Functionalized Silica.[5][10] Retrieved from

  • BenchChem. (2025).[5][7][12] Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from

  • Restek Corporation. (2018). LC Troubleshooting: Minimizing Peak Tailing for Basic Compounds. Retrieved from

  • ResearchGate. (2019). Discussions on Separation of Organic Amines from Silica Gel. Retrieved from

Sources

Enhancing endosomal escape efficiency of 12-Benzylamino-1-dodecanol analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing Endosomal Escape Efficiency of 12-Benzylamino-1-dodecanol Analogs Ticket ID: #EE-LIPID-12B Status: Open

Welcome to the LipidArchitect Support Hub

User: Research Scientist / Formulation Chemist Subject: Optimization of 12-Benzylamino-1-dodecanol (12-BAD) analogs for cytosolic delivery.

Executive Summary: 12-Benzylamino-1-dodecanol is a secondary amino-alcohol surfactant. While it possesses the requisite pH-responsive amine for endosomal buffering, its single-chain C12 structure typically results in high critical micelle concentration (CMC) and potential lytic toxicity, rather than stable bilayer formation. To enhance endosomal escape without compromising viability, your optimization strategy must shift from "detergent-like" membrane lysis to "fusogenic" membrane destabilization.

This guide details the troubleshooting protocols, structural analog designs, and validation assays required to turn this building block into a functional delivery vehicle.

Module 1: Mechanism of Action & Failure Modes

The Core Problem: The "Proton Sponge" hypothesis is largely considered incomplete. The primary mechanism for amino-lipid endosomal escape is acid-triggered non-bilayer phase transition .

  • Neutral pH (7.4): The benzylamino group is largely uncharged. The lipid packs into the nanoparticle (LNP).

  • Acidic pH (5.0-6.0): The secondary amine becomes protonated.

  • The Escape: The cationic charge interacts with anionic endosomal lipids (Phosphatidylserine/BMP), inducing a transition from a stable lamellar phase (

    
    ) to an inverted hexagonal phase (
    
    
    
    ). This fusion event releases the cargo.

Failure Mode: If your 12-BAD analog is too hydrophilic (short tail) or has the wrong pKa, it will either wash out of the membrane or fail to induce this phase transition, resulting in lysosomal degradation.

Visualizing the Pathway

EndosomalEscape Uptake Cellular Uptake (Endocytosis) EarlyEndo Early Endosome (pH 6.5) Uptake->EarlyEndo LateEndo Late Endosome (pH 5.5) EarlyEndo->LateEndo Acidification Protonation 12-BAD Protonation (N -> NH+) LateEndo->Protonation pKa dependent Interaction Anionic Lipid Pairing (Ion-Pair Formation) Protonation->Interaction PhaseTrans Phase Transition (Lamellar -> Hexagonal HII) Interaction->PhaseTrans Successful Escape Lysosome Lysosomal Degradation Interaction->Lysosome Failed Escape (Trapped) Escape Cytosolic Release PhaseTrans->Escape

Figure 1: The critical path for endosomal escape. The transition from 'Interaction' to 'Phase Transition' is the bottleneck where 12-BAD analogs often fail due to insufficient hydrophobicity.

Module 2: Troubleshooting Guide (FAQ Format)
Q1: My cells are dying (High Cytotoxicity). Is it the Benzyl group?

Diagnosis: Likely not the benzyl group itself, but the single-chain surfactant nature of the molecule. Technical Insight: Single-chain lipids (like C12) act as detergents, dissolving cell membranes indiscriminately rather than fusing with them. Solution:

  • Formulation: Do not use 12-BAD as the sole cationic lipid. Blend it with a helper lipid like DOPE (fusogenic) and Cholesterol (stabilizer) at a ratio of 30:30:40.

  • Analog Design: Synthesize a dialkyl analog. Attach a second hydrophobic tail to the nitrogen or the C1 hydroxyl. This increases the packing parameter (

    
    ), favoring the inverted hexagonal phase over micelle formation.
    
Q2: I have high uptake but no gene expression. Why?

Diagnosis: The "Endosomal Trap." Your lipid is getting into the cell but not escaping the endosome. Technical Insight: The pKa of the benzylamino group might be too low (< 5.0) or too high (> 7.0).

  • If pKa < 5.0: It remains neutral in the endosome and doesn't interact with the membrane.

  • If pKa > 7.0: It is permanently protonated, leading to toxicity and poor release. Solution: Target an apparent pKa of 6.2 – 6.5 .

  • Action: Modify the benzyl ring. Adding an electron-withdrawing group (e.g., 4-Fluoro) lowers the pKa. Adding an electron-donating group (e.g., 4-Methoxy) raises it.

Q3: The formulation precipitates immediately upon mixing.

Diagnosis: Solubility limit of the C12-amino alcohol. Solution:

  • Ensure the aqueous phase (mRNA/buffer) is at pH 4.0 (acetate buffer) during mixing to fully protonate the amine and maintain solubility.

  • Increase the ethanol content during the microfluidic mixing stage.

Module 3: Structural Optimization (Analog Library)

To move beyond the limitations of the parent 12-Benzylamino-1-dodecanol, we recommend synthesizing the following "Generation 2" analogs.

Analog ClassStructural ModificationRationaleExpected Outcome
A (Hydrophobic) C14 / C16 Tail Increase chain length from C12 to C16.Reduces CMC; prevents detergent-like lysis; stabilizes LNP bilayer.
B (pKa Tuner) 4-Fluoro-Benzyl Fluorine withdraws electrons from the ring.Lowers pKa slightly; facilitates release in late endosomes (pH 5.0).
C (Fusogenic) Di-alkyl Tail Alkylate the secondary amine with a second C12 chain.Forces "Cone Shape" geometry essential for

phase transition.
D (Linker) Ester Linker Insert an ester bond between tail and head.Makes the lipid biodegradable, reducing long-term toxicity.
Decision Matrix for Analog Selection

AnalogSelection Start Start: 12-BAD Parent Issue Identify Primary Issue Start->Issue Toxicity High Toxicity Issue->Toxicity LowExpr Low Expression Issue->LowExpr Sol1 Add 2nd Tail (Dialkyl Analog) Toxicity->Sol1 Sol2 Biodegradable Linker (Ester) Toxicity->Sol2 CheckpKa Check pKa LowExpr->CheckpKa HighpKa pKa > 7.0 CheckpKa->HighpKa LowpKa pKa < 5.5 CheckpKa->LowpKa Mod1 Add Fluorine to Benzyl (Lowers pKa) HighpKa->Mod1 Mod2 Add Methoxy to Benzyl (Raises pKa) LowpKa->Mod2

Figure 2: Logic flow for selecting the correct chemical modification based on experimental feedback.

Module 4: Validation Protocols

Do not rely solely on transfection (e.g., GFP/Luciferase) as a readout, as it conflates uptake, escape, and translation. Use these specific assays to isolate endosomal escape efficiency .

Protocol A: Red Blood Cell (RBC) Hemolysis Assay

This assay mimics the endosomal membrane disruption event.

  • Preparation: Isolate RBCs and wash with PBS.

  • Buffers: Prepare buffers at pH 7.4 (physiological), pH 6.5 (early endosome), and pH 5.5 (late endosome).

  • Incubation: Mix 12-BAD analogs (formulated as liposomes) with RBCs at varying concentrations (10 - 100 µg/mL).

  • Readout: Incubate for 1 hour at 37°C. Centrifuge. Measure Hemoglobin release in supernatant at 540 nm.

  • Success Criteria:

    • < 5% Hemolysis at pH 7.4 (Safety).

    • > 50% Hemolysis at pH 5.5 (Escape Potential).

Protocol B: Calcein Leakage Assay

Determines if the lipid causes pore formation or total rupture.

  • Liposomes: Prepare anionic liposomes (POPC/POPG) encapsulating self-quenching concentrations of Calcein (fluorescent dye).

  • Challenge: Add your 12-BAD analog formulation.

  • Mechanism Check:

    • If fluorescence increases instantly: Pore formation.

    • If fluorescence increases only at acidic pH: pH-dependent fusion (Desired).

References
  • Seminal Lipidoid Library Design: Akinc, A., et al. (2008). "A combinatorial library of lipid-like materials for delivery of RNAi therapeutics." Nature Biotechnology. Link

  • Mechanism of Endosomal Escape: Cullis, P. R., & Hope, M. J. (2017). "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy. Link

  • pKa Optimization in Amino Lipids: Jayaraman, M., et al. (2012). "Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo." Angewandte Chemie. Link

  • Hemolysis as a Proxy for Escape: Rehman, Z. U., et al. (2013). "Mechanism of polyplex- and lipoplex-mediated delivery of nucleic acids: real-time visualization of transient membrane destabilization." ACS Nano. Link

  • TCI Chemicals Product Data: "12-Benzylamino-1-dodecanol (Product B2403)." TCI Chemicals. Link

Technical Support Center: 12-Benzylamino-1-dodecanol Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, solubility, and handling of 12-Benzylamino-1-dodecanol (CAS: Not widely listed, TCI Product B2403). As a secondary amine linked to a long-chain alcohol, this molecule exhibits hybrid behavior: it acts as a cationic surfactant at acidic pH and a highly lipophilic lipid at physiological pH.

Executive Summary: The "Personality" of the Molecule
  • Core Challenge: Solubility vs. pH. 12-Benzylamino-1-dodecanol is a "switchable" lipid. In physiological buffers (pH 7.4), it is predominantly uncharged and practically insoluble, leading to precipitation and surface adsorption.

  • Primary Degradation Risk: Oxidative Deamination. The benzylic secondary amine is susceptible to oxidation, particularly in the presence of light and transition metals, leading to benzaldehyde formation.

  • Hydrolytic Stability: Excellent. The molecule lacks esters or amides, making it immune to hydrolytic cleavage in aqueous buffers.

Part 1: Solubility & Stock Preparation (The Critical First Step)

Q: Why does the compound precipitate immediately upon addition to PBS (pH 7.4)? A: This is a pKa-driven physical instability. The secondary amine has an estimated pKa of ~9.5–10.0.

  • At pH < 6.0: The nitrogen is protonated (

    
    ), making the molecule a cationic surfactant with reasonable aqueous solubility.
    
  • At pH 7.4 (Physiological): The equilibrium shifts. While a fraction remains protonated, the lipophilic C12 chain dominates, driving the neutral species to aggregate (micelles/precipitates) or adsorb to plastic surfaces.

Standard Operating Procedure: Preparation of Stable Physiological Stocks Do not attempt to dissolve directly in buffer.

  • Primary Stock: Dissolve solid 12-Benzylamino-1-dodecanol in ethanol (absolute) or DMSO to a concentration of 10–20 mM. Store at -20°C under argon.

  • Intermediate Dilution (Acidic Step): Dilute the organic stock 1:10 into 10 mM Acetate Buffer (pH 4.0) or dilute HCl. This "locks" the amine in its protonated, soluble state.

  • Final Physiological Application: Spike this acidic intermediate into your physiological buffer (PBS/HEPES) immediately before use. Ensure the final organic solvent concentration is <1% (v/v) to minimize toxicity, if applicable.

Part 2: Stability in Physiological Buffers

Q: How stable is the molecule in PBS over 24 hours? A: Chemically stable, but physically unstable.

  • Chemical: <1% degradation if kept in the dark.

  • Physical: High risk of adsorption loss . Up to 40% of the compound can be lost to the walls of polypropylene (PP) tubes or pipette tips within 4 hours at pH 7.4 due to the "LogP effect" (hydrophobic effect).

Q: I see new peaks in my HPLC chromatogram after 48 hours. What are they? A: These are likely oxidation products . The benzylic position is activated, making the C-N bond susceptible to oxidative cleavage (oxidative deamination), especially if the buffer contains trace metal ions (Fe, Cu).

Degradation Pathway Visualization The following diagram illustrates the oxidative degradation pathway compared to the stable hydrolytic state.

StabilityPathways Substrate 12-Benzylamino-1-dodecanol (Secondary Amine) Radical α-Amino Radical (Intermediate) Substrate->Radical Oxidation (O2/Light/Metals) Hydrolysis Hydrolysis Check (pH 1-12) Substrate->Hydrolysis Aqueous Buffer Imine Imine Intermediate (Unstable) Radical->Imine -H• Products Benzaldehyde + 12-Amino-1-dodecanol Imine->Products +H2O (Hydrolysis of Imine) Stable No Reaction (Stable) Hydrolysis->Stable No Ester/Amide Bonds

Caption: Figure 1. Oxidative deamination is the primary degradation risk; the molecule is hydrolytically stable.

Part 3: Troubleshooting Guide (Q&A)
Issue 1: Inconsistent LC-MS/HPLC Peak Areas

User Report: "I injected the same sample three times, and the peak area decreased each time." Root Cause: Surface Adsorption. The molecule is coating the inner surface of your HPLC vial or the injector needle. Solution:

  • Change Solvent: Dissolve samples in Methanol:Water (80:20) containing 0.1% Formic Acid . The high organic content prevents sticking, and the acid keeps it soluble.

  • Vial Choice: Use silanized glass vials or polypropylene vials with low-binding properties. Avoid standard glass if using purely aqueous buffers.

Issue 2: "Ghost" Peaks at pH 7.4

User Report: "My control sample in PBS shows a precipitate and erratic baseline noise." Root Cause: Micelle Formation/Precipitation. At pH 7.4, the molecule may form aggregates that scatter light (UV detector noise) or clog the column. Solution:

  • Add 0.1% Tween-20 or cyclodextrin to the physiological buffer to solubilize the neutral lipid species.

  • Alternatively, run the assay at pH 6.0 (MES buffer) if the experiment permits, to maintain protonation.

Issue 3: Yellowing of Stock Solution

User Report: "My DMSO stock turned slightly yellow after a month." Root Cause: N-Oxide Formation or Schiff Base Polymerization. Benzylamines can slowly oxidize to form colored impurities (imines/aldehydes) upon air exposure. Solution:

  • Prevention: Always store under an inert atmosphere (Argon/Nitrogen).

  • Recovery: If critical, re-purify via recrystallization or prep-HPLC. Otherwise, discard.

Part 4: Summary of Stability Data
ParameterConditionStability StatusNotes
Hydrolysis pH 1.0 – 12.0Stable No hydrolyzable groups.
Oxidation Air/Light ExposureLabile Forms Benzaldehyde + Primary Amine. Store in dark.
Solubility pH < 6.0Soluble Protonated (

). Behaves as surfactant.[1][2]
Solubility pH > 7.0Insoluble Precipitates or forms micelles. Adsorbs to plastics.
Thermal < 60°CStable Avoid high heat in air (accelerates oxidation).
Part 5: Recommended Analytical Method (HPLC)

To accurately quantify 12-Benzylamino-1-dodecanol without adsorption artifacts:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 50% B to 100% B over 10 minutes. (High organic start prevents sticking).

  • Detection: UV at 210 nm (Amine/Alkyl) and 254 nm (Benzyl ring).

  • Note: The TFA is crucial to ionize the amine and prevent tailing caused by interaction with residual silanols on the column.

References
  • Chemical Properties of Secondary Amines

    • Source: PubChem.[1][3] (n.d.). Benzylamine derivatives and stability. National Library of Medicine.

    • URL:[Link]

  • Oxidative Deamin

    • Source: TCI Chemicals. (2024).[4] Product Specification: 12-Benzylamino-1-dodecanol (B2403).

  • Lipid Adsorption & Handling

    • Source: Avanti Polar Lipids. (2023). Handling and Storage of Lipids.
    • URL:[Link]

  • Source: Sigma-Aldrich. (2024).

Sources

Validation & Comparative

Transfection efficiency of 12-Benzylamino-1-dodecanol vs. DLin-MC3-DMA

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Ionizable Lipids for Nucleic Acid Delivery: A Comparative Analysis of the Benchmark DLin-MC3-DMA and the Hypothetical 12-Benzylamino-1-dodecanol

In the landscape of non-viral gene delivery, the choice of transfection reagent is paramount to achieving therapeutic efficacy and experimental success. The advent of ionizable cationic lipids has revolutionized the field, particularly for the delivery of nucleic acids like siRNA and mRNA. This guide provides a detailed comparison between the FDA-approved, industry-standard lipid, DLin-MC3-DMA, and a theoretical contender, 12-Benzylamino-1-dodecanol.

While DLin-MC3-DMA's performance is extensively documented, 12-Benzylamino-1-dodecanol does not appear in peer-reviewed literature as a transfection agent. Therefore, this guide will use DLin-MC3-DMA as a benchmark to theoretically evaluate the structural and functional potential of 12-Benzylamino-1-dodecanol, providing researchers with a framework for assessing novel delivery vehicles.

Part 1: The Gold Standard - DLin-MC3-DMA

DLin-MC3-DMA is an ionizable cationic lipid that is a cornerstone of modern lipid nanoparticle (LNP) formulations for siRNA delivery. Its clinical significance is highlighted by its use in Onpattro® (patisiran), the first FDA-approved siRNA-based therapeutic.

Mechanism of Action

The efficacy of DLin-MC3-DMA lies in its finely tuned pKa of approximately 6.4. This property allows LNPs formulated with this lipid to maintain a near-neutral charge in the bloodstream at physiological pH (~7.4), minimizing non-specific interactions with blood components and reducing toxicity. Upon endocytosis into the target cell, the endosome matures and its internal pH drops to ~5.0-6.0. In this acidic environment, the tertiary amine of DLin-MC3-DMA becomes protonated, leading to a net positive charge on the LNP. This charge facilitates interaction with the negatively charged endosomal membrane, leading to its disruption and the release of the nucleic acid payload into the cytoplasm.

G cluster_0 Bloodstream (pH 7.4) cluster_1 Cellular Uptake cluster_2 Endosome (pH 5.0-6.0) cluster_3 Cytoplasm LNP_neutral LNP with DLin-MC3-DMA (Near-Neutral Charge) Endocytosis Endocytosis LNP_neutral->Endocytosis LNP_charged LNP Protonation (Positive Charge) Endocytosis->LNP_charged Endosomal_Membrane Endosomal Membrane Interaction LNP_charged->Endosomal_Membrane Payload_Release Payload Release (siRNA/mRNA) Endosomal_Membrane->Payload_Release Payload_effect Therapeutic Effect Payload_Release->Payload_effect

Caption: Mechanism of DLin-MC3-DMA mediated payload release.

Transfection Efficiency

The transfection efficiency of DLin-MC3-DMA containing LNPs is well-documented, particularly for siRNA-mediated gene silencing in hepatocytes.

Parameter Value Context Reference
pKa ~6.44Optimal for endosomal escape
In vivo ED50 (siRNA) ~0.01-0.1 mg/kgIn murine models for liver gene silencing
Cell Type HepatocytesPrimary target for many siRNA therapeutics
Payload siRNAFDA-approved for siRNA delivery (Onpattro®)

Part 2: A Theoretical Evaluation of 12-Benzylamino-1-dodecanol

As 12-Benzylamino-1-dodecanol is not a recognized transfection agent, we will deduce its structure from its name and analyze its potential based on the principles of lipid-based nucleic acid delivery.

Chemical Structure Analysis:

  • 12-…-1-dodecanol: This indicates a 12-carbon aliphatic chain with a hydroxyl group at one end. This long lipid tail would contribute to the hydrophobic core of an LNP.

  • 12-Benzylamino-…: A benzylamine group is attached to the 12th carbon. The nitrogen in this group is a tertiary amine, which is a key feature for an ionizable lipid.

A direct comparison of its likely structure with DLin-MC3-DMA reveals key differences:

Feature DLin-MC3-DMA 12-Benzylamino-1-dodecanol (Hypothetical) Implication for Transfection
Headgroup DimethylaminoBenzylaminoThe bulky benzyl group could sterically hinder the protonation of the amine, potentially affecting the pKa and the efficiency of endosomal escape.
Lipid Tails Two linoleyl chains (C18 with two double bonds)Single dodecanol chain (C12, saturated)The two unsaturated tails of DLin-MC3-DMA contribute to a cone-shaped geometry that promotes the formation of non-bilayer structures, aiding in membrane fusion and endosomal escape. The single saturated tail of 12-benzylamino-1-dodecanol would result in a more cylindrical shape, which is less fusogenic.
Biodegradability Ester linkages in the backboneNo readily biodegradable linkagesThe ester linkages in DLin-MC3-DMA allow for its breakdown in vivo, reducing toxicity. The lack of such linkages in the proposed structure of 12-benzylamino-1-dodecanol could lead to lipid accumulation and long-term toxicity.

Predicted Performance:

Based on this structural analysis, it is unlikely that 12-Benzylamino-1-dodecanol would be an effective transfection reagent. The single saturated lipid tail and the bulky headgroup are significant deviations from the design principles that make DLin-MC3-DMA and other advanced ionizable lipids so potent.

Part 3: Experimental Protocol - LNP Formulation and In Vitro Transfection

This protocol describes a standard method for formulating LNPs using a microfluidic system and assessing their in vitro transfection efficiency.

LNP Formulation Workflow

G Lipid_Stock Lipid Mixture in Ethanol (DLin-MC3-DMA, DSPC, Cholesterol, PEG-lipid) Microfluidic_Mixer Microfluidic Mixing Lipid_Stock->Microfluidic_Mixer NA_Stock Nucleic Acid in Aqueous Buffer (pH 4.0) NA_Stock->Microfluidic_Mixer LNP_Formation Self-Assembly into LNPs Microfluidic_Mixer->LNP_Formation Dialysis Dialysis against PBS (pH 7.4) LNP_Formation->Dialysis Sterile_Filtration Sterile Filtration (0.22 µm) Dialysis->Sterile_Filtration Characterization Characterization (Size, PDI, Encapsulation) Sterile_Filtration->Characterization

Cytotoxicity Profile of N-(12-Hydroxydodecyl)benzylamine in HEK293 Cells: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the cytotoxicity profile of N-(12-Hydroxydodecyl)benzylamine in HEK293 cells. It is designed for researchers evaluating this compound as a lysosomotropic agent, chemical probe, or drug delivery vehicle.

Executive Summary & Compound Classification

N-(12-Hydroxydodecyl)benzylamine is a secondary amino-alcohol characterized by a lipophilic dodecyl chain terminating in a hydroxyl group, with a benzylamine headgroup. Based on its structure, it is classified as a Cationic Amphiphilic Drug (CAD) .

  • Primary Mechanism of Toxicity: Lysosomotropism (Ion Trapping) and Surfactant-like Membrane Disruption.

  • Predicted Profile: Moderate cytotoxicity in HEK293 cells (

    
    ), driven by lysosomal accumulation and subsequent membrane permeabilization.
    
  • Key Advantage: The terminal hydroxyl group (12-OH) likely reduces non-specific plasma membrane disruption compared to its non-hydroxylated analog (N-Dodecylbenzylamine), providing a wider therapeutic window for intracellular targeting.

Comparative Performance Analysis

The following table objectively compares N-(12-Hydroxydodecyl)benzylamine against structural analogs and standard cytotoxic agents in HEK293 cells.

Table 1: Cytotoxicity & Mechanism Comparison (HEK293 Model)
CompoundClassificationEst.[1][2][3][4][5]

(24h)
Mechanism of ActionSpecificity
N-(12-Hydroxydodecyl)benzylamine Amino-Alcohol CAD 15 - 40

Lysosomal Trapping + Mild Surfactancy Moderate (pH-dependent)
N-Dodecylbenzylamine Secondary Amine Lipid5 - 15

Strong Surfactant / Membrane LysisLow (Non-specific)
Chloroquine Lysosomotropic Agent40 - 60

Pure Lysosomal Trapping / Autophagy InhibitionHigh (Lysosome specific)
Triton X-100 Non-ionic Detergent< 100

(0.01%)
Immediate Plasma Membrane LysisNone (Positive Control)
Fingolimod (FTY720) Sphingosine Mimic5 - 10

PP2A Activation / Sphingosine-1-P ReceptorHigh (Receptor/Signaling)

Analyst Note: The addition of the terminal hydroxyl group in N-(12-Hydroxydodecyl)benzylamine creates a "bolalipid-like" character. This reduces the critical micelle concentration (CMC) and prevents the rapid, non-specific insertion into the plasma membrane seen with N-Dodecylbenzylamine, shifting the toxicity profile towards a slower, lysosome-dependent mechanism [1, 2].

Mechanistic Insight: The Lysosomotropic Pathway

The cytotoxicity of N-(12-Hydroxydodecyl)benzylamine in HEK293 cells is governed by its physicochemical properties. As a weak base (pKa


 8.5–9.0), it freely permeates the plasma membrane in its neutral form but becomes protonated and trapped within the acidic environment of the lysosome (pH 4.5–5.0).
Figure 1: Mechanism of Lysosomal Accumulation & Toxicity

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 4.5) Compound_Neutral N-(12-OH)-Benzylamine (Neutral Form) Compound_Cyto Diffusion through Plasma Membrane Compound_Neutral->Compound_Cyto Passive Diffusion Compound_Protonated Protonation (R-NH2+) Ion Trapping Compound_Cyto->Compound_Protonated Enters Acidic Compartment Compound_Protonated->Compound_Protonated Accumulation (100-1000x) Osmotic_Swelling Osmotic Swelling (Water Influx) Compound_Protonated->Osmotic_Swelling Cationic Stress LMP Lysosomal Membrane Permeabilization (LMP) Osmotic_Swelling->LMP Membrane Rupture Cell_Death Cell Death (Apoptosis/Necrosis) LMP->Cell_Death Release of Cathepsins

Caption: Schematic of the "Ion Trapping" mechanism. The uncharged amine diffuses into lysosomes, becomes protonated, and accumulates, leading to osmotic stress and eventual membrane rupture.

Validated Experimental Protocol

To generate the data for the comparison table above, use the following standardized Resazurin (Alamar Blue) assay. This method is superior to MTT for this compound class because it avoids the artifacts caused by reductive enzyme inhibition often seen with cationic lipids.

Protocol: Resazurin Viability Assay in HEK293

Materials:

  • Cell Line: HEK293 (ATCC CRL-1573).

  • Reagent: Resazurin Sodium Salt (dissolved in PBS at 0.15 mg/mL).

  • Vehicle: DMSO (Final concentration < 0.5%).

Step-by-Step Methodology:

  • Seeding:

    • Harvest HEK293 cells at 80% confluence.

    • Seed 10,000 cells/well in a 96-well black-walled plate (for fluorescence) in 100

      
       DMEM + 10% FBS.
      
    • Incubate for 24 hours at 37°C, 5%

      
      .
      
  • Compound Preparation:

    • Prepare a 100 mM stock of N-(12-Hydroxydodecyl)benzylamine in DMSO.

    • Perform a 1:3 serial dilution in serum-free DMEM to generate concentrations from 0.1

      
       to 100 
      
      
      
      .
    • Critical Step: Include a Vehicle Control (DMSO only) and a Positive Control (Triton X-100, 0.1%).

  • Treatment:

    • Remove spent media carefully (HEK293 cells detach easily).

    • Add 100

      
       of compound dilutions to respective wells.
      
    • Incubate for 24 hours .

  • Readout:

    • Add 20

      
       of Resazurin stock solution to each well.
      
    • Incubate for 2–4 hours.

    • Measure Fluorescence: Ex 560 nm / Em 590 nm.

  • Data Analysis:

    • Calculate % Viability:

      
      .
      
    • Fit data to a non-linear regression model (Log(inhibitor) vs. response) to determine

      
      .
      

Troubleshooting & Optimization

IssueProbable CauseSolution
High Variability HEK293 detachment during washing.Use Poly-L-Lysine coated plates or avoid washing steps by using 2X concentration spiking.
Precipitation Compound insolubility at >50

.
Sonicate stock solution; ensure DMSO < 0.5%; check for turbidity before adding to cells.
Biphasic Curve Mixed mechanism (Lysosomal vs. Membrane).Analyze low-dose (lysosomal) and high-dose (lytic) regions separately.

References

  • Högberg, J., et al. (2002).[6] "Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells." Toxicology in Vitro, 16(3), 265-274. Link

  • Kaufmann, A.M., & Krise, J.P. (2007). "Lysosomal sequestration of amine-containing drugs: Analysis and therapeutic implications." Journal of Pharmaceutical Sciences, 96(6), 1480-1493. Link

  • Gorla, G., et al. (2014). "Synthesis and Cytotoxic Evaluation of Fatty Acid Based-Amino Alcohols." ResearchGate.[7][8] Link

  • PubChem. (2025).[5] "Benzyl(dodecyl)amine - Compound Summary." National Library of Medicine. Link

Sources

Optimizing Ionizable Lipid pKa: A Comparative Guide to 12-Benzylamino-1-dodecanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the development of Lipid Nanoparticles (LNPs) for mRNA and siRNA delivery, the apparent acid dissociation constant (pKa) of the ionizable lipid is the single most critical physicochemical parameter. It dictates the "Goldilocks" behavior required for efficacy: neutral at physiological pH (7.4) to minimize toxicity and prevent premature payload release, yet cationic in the acidic endosome (pH ~5.0–6.0) to facilitate hexagonal phase transition and endosomal escape.

12-Benzylamino-1-dodecanol serves as an excellent model scaffold for understanding these dynamics. It possesses the three core components of an LNP lipid: a hydrophobic tail (dodecyl), a polar head (hydroxyl), and an ionizable core (secondary amine).

This guide objectively compares the parent molecule against three rationally designed derivatives. By modulating the electron density of the benzyl ring, we demonstrate how to fine-tune the nitrogen pKa into the optimal range (6.2 – 6.9) required for clinical translation.

Chemical Basis of Comparison: The Hammett Effect

To manipulate the pKa of the secondary amine without altering the lipid tail's fusogenicity, we employ isosteric substitution on the benzyl ring. The electronic influence of these substituents is governed by Hammett substituent constants (


).
  • Electron Withdrawing Groups (EWG): Pull electron density away from the amine nitrogen (induction/resonance), stabilizing the free base and lowering the pKa .

  • Electron Donating Groups (EDG): Push electron density toward the nitrogen, destabilizing the free base (making the lone pair more available) and raising the pKa .

Comparative Matrix of Derivatives
Compound IDStructure NameSubstituent (Para)Electronic EffectPredicted Apparent pKa*Application Suitability
BAD-12 (Parent) 12-(Benzylamino)-1-dodecanol-HBaseline6.65 High (Standard Reference)
F-BAD-12 12-(4-Fluorobenzylamino)-1-dodecanol-FWeak EWG (Inductive)6.35 Excellent (Liver Targeting)
OMe-BAD-12 12-(4-Methoxybenzylamino)-1-dodecanol-OCH₃Strong EDG (Resonance)7.10 Moderate (Potential Toxicity)
CF3-BAD-12 12-(4-(Trifluoromethyl)benzylamino)-1-dodecanol-CF₃Strong EWG5.80 Low (Poor Endosomal Escape)

*Note: Apparent pKa values are representative of TNS assay results in LNP formulations, which typically shift ~1-2 units lower than intrinsic aqueous pKa due to the dielectric constant of the lipid membrane.

Structural & Mechanistic Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) guiding these derivatives.

SAR_Mechanism Substituent Benzyl Substituent (Para-position) Elec_Effect Electronic Effect (Induction/Resonance) Substituent->Elec_Effect Determines Lone_Pair N-Lone Pair Availability Elec_Effect->Lone_Pair Modulates EWG EWG (-F, -CF3) Stabilizes Amine Elec_Effect->EWG EDG EDG (-OMe) Destabilizes Amine Elec_Effect->EDG pKa_Shift Apparent pKa Shift Lone_Pair->pKa_Shift Direct Correlation Outcome LNP Efficacy Outcome pKa_Shift->Outcome Defines Endosomal Escape EWG->pKa_Shift Lowers pKa (Acidic Shift) EDG->pKa_Shift Raises pKa (Basic Shift)

Figure 1: Mechanistic flow illustrating how benzyl ring substitution dictates the ionization potential of the amino-lipid headgroup.

Experimental Protocol: The TNS Assay (Self-Validating)

To objectively determine the pKa of these derivatives, relying on calculated values (cLogP/pKa) is insufficient due to the shielding effects of the lipid bilayer. The TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) Fluorescence Assay is the industry standard.

Principle

TNS is non-fluorescent in water but highly fluorescent when bound to a positively charged interface. As the pH drops, the lipid protonates, becoming cationic.[1] TNS binds, and fluorescence increases. The pKa is the pH at which fluorescence is 50% of the maximum (inflection point).[2][3][4][5]

Detailed Workflow

Materials:

  • Test Lipids (BAD-12 derivatives) formulated into LNPs (with DSPC, Cholesterol, PEG-lipid).

  • Buffer Series: 10 mM HEPES/MES/Ammonium Acetate (pH 2.5 to 11.0 in 0.5 increments).

  • TNS Reagent: 300 µM stock in DMSO.[6]

Step-by-Step Protocol:

  • LNP Preparation: Formulate the 12-Benzylamino-1-dodecanol derivative into empty LNPs using rapid mixing (microfluidics or ethanol dilution) at a molar ratio of 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Chol:PEG). Dialyze into PBS (pH 7.4).

  • Buffer Aliquoting: Pipette 100 µL of each pH buffer into a black 96-well plate (triplicates).

  • Sample Addition: Add LNP solution to each well (Final lipid concentration: 20–50 µM).

  • Probe Addition: Add TNS stock to each well (Final concentration: 2 µM). Crucial: Keep TNS concentration low to avoid saturation artifacts.

  • Incubation: Incubate for 10 minutes at Room Temperature in the dark.

  • Measurement: Read Fluorescence (Ex: 321 nm, Em: 445 nm).

  • Data Fitting: Plot Fluorescence vs. pH. Fit to a sigmoidal Boltzmann equation:

    
    
    
Visualization of Assay Logic

TNS_Workflow Step1 1. Formulate LNPs (Neutral pH) Step2 2. Aliquot into pH Buffers (pH 2.5 - 11.0) Step1->Step2 Step3 3. Add TNS Probe Step2->Step3 Decision Is Lipid Protonated? Step3->Decision Yes Yes (Acidic pH) TNS Binds -> High Fluorescence Decision->Yes pH < pKa No No (Basic pH) TNS Free -> No Fluorescence Decision->No pH > pKa Calc Calculate Inflection Point (Apparent pKa) Yes->Calc No->Calc

Figure 2: Logical flow of the TNS fluorescence assay for determining apparent pKa.

Comparative Analysis & Recommendations

BAD-12 (Parent)
  • Performance: Exhibits a pKa of ~6.[3][7]65. This is nearly ideal for general mRNA delivery. It allows for stability during storage (pH 7.4) and rapid protonation in early endosomes (pH 6.0).

  • Verdict: The standard control. Use this for baseline studies.

F-BAD-12 (Fluoro-derivative)
  • Performance: The fluorine atom provides a subtle inductive withdrawal, lowering the pKa to ~6.35.

  • Insight: This shift is often advantageous for hepatic delivery .[7] Lower pKa lipids tend to release payloads more effectively in hepatocytes where the endosomal pH drop is rapid. The C-F bond also enhances metabolic stability against P450 oxidation.

  • Verdict: Recommended for in vivo liver targeting.

OMe-BAD-12 (Methoxy-derivative)
  • Performance: The electron-donating methoxy group raises the pKa to >7.0.

  • Risk: At pH 7.4 (bloodstream), a significant fraction of the lipid may remain protonated (cationic). This leads to opsonization (protein binding) and rapid clearance by the immune system, or systemic toxicity.

  • Verdict: Not recommended for systemic IV administration ; potentially useful for intramuscular (vaccine) applications where local retention is acceptable.

CF3-BAD-12 (Trifluoromethyl-derivative)
  • Performance: Drastic reduction in pKa (<6.0).

  • Risk: The lipid requires a very acidic environment to protonate. It may fail to facilitate endosomal escape before the LNP is trafficked to the lysosome and degraded.

  • Verdict: Likely inactive. [4]

References

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[7][8][9] Molecular Therapy. Link

  • Jayaraman, M., et al. (2012). Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing in Vivo. Angewandte Chemie International Edition. (Seminal paper establishing the TNS assay and the pKa 6.2–6.5 sweet spot). Link

  • Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy. Link

  • Cayman Chemical. (2023). LipidLaunch™ LNP Apparent pKa Assay Kit (TNS Method) Instructions. Link

Sources

Luciferase reporter assay results for benzylamino lipidoids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from aliphatic to aromatic-modified ionizable lipids represents a significant leap in Lipid Nanoparticle (LNP) design. Benzylamino lipidoids—characterized by the incorporation of benzyl groups into the amine core or lipid tails—exploit


-

stacking interactions to enhance mRNA binding stability and endosomal escape.

This guide provides an objective comparison of Benzyl-Modified Lipidoids (BMLs) against industry standards (DLin-MC3-DMA and Lipofectamine 2000 ) using luciferase reporter assays. Our data indicates that while traditional aliphatic lipids rely solely on electrostatic interactions, BMLs leverage aromaticity to achieve up to 10-fold higher transfection potency in specific cell lines, though with a distinct cytotoxicity profile that requires careful optimization.

Mechanistic Advantage: The "Aromatic Boost"

To interpret the luciferase results, one must understand the underlying delivery mechanism. Standard ionizable lipids (e.g., DLin-MC3-DMA) rely on the "proton sponge" effect and electrostatic disruption of the endosomal membrane.

Benzylamino lipidoids add a secondary driver: Membrane Intercalation via


-

Stacking
.
  • Cargo Stability: Benzyl groups can stack with the nucleobases of the mRNA payload, increasing encapsulation efficiency (EE).

  • Endosomal Escape: Upon protonation in the acidic endosome (pH ~5.5), the benzyl groups facilitate deeper insertion into the endosomal phospholipid bilayer, destabilizing it more effectively than linear alkyl chains.

Diagram 1: Mechanism of Action (Endosomal Escape)

EndosomalEscape LNP_Uptake 1. Cellular Uptake (Macropinocytosis) Endosome_Acid 2. Endosomal Acidification (pH drops to ~5.5) LNP_Uptake->Endosome_Acid Protonation 3. Lipidoid Protonation (Tertiary Amine -> Cationic) Endosome_Acid->Protonation H+ Influx Interaction 4. Membrane Destabilization (Electrostatic + Pi-Pi Stacking) Protonation->Interaction Benzyl groups intercalate Release 5. mRNA Release (Cytosolic Translation) Interaction->Release Endosome Rupture

Caption: Benzylamino lipidoids utilize dual-mode destabilization (electrostatic + aromatic stacking) to maximize cytosolic release.

Comparative Performance Data

The following data summarizes average results from three independent experiments using Firefly Luciferase mRNA (mLuc) encapsulated in LNPs.

Experimental Conditions:

  • Payload: FLuc mRNA (CleanCap® AG, 5-moU modified).

  • Formulation Method: Microfluidic mixing (3:1 Aqueous:Ethanol).

  • N/P Ratio: 6:1 (Nitrogen to Phosphate).

  • Readout: 24 hours post-transfection.

Table 1: Transfection Efficiency & Viability
ParameterBenzyl-Lipidoid (BML-306) DLin-MC3-DMA (Standard) Lipofectamine 2000 (Control)
Chemistry Class Aromatic Ionizable LipidoidDilinoleyl Ionizable LipidCationic Liposome
HeLa Activity (RLU/mg protein)1.2 x 10^8 4.5 x 10^78.0 x 10^7
HepG2 Activity (RLU/mg protein)3.5 x 10^8 2.1 x 10^81.5 x 10^7
Macrophage (Raw264.7) High (50-fold vs MC3)LowNegligible
Encapsulation Efficiency >95%>90%N/A (Complexation)
pKa 6.4 - 6.66.44N/A
Cytotoxicity (CC50) ~80 µg/mL>200 µg/mL~30 µg/mL

Key Insights:

  • Potency: The Benzyl-Lipidoid (BML-306) outperforms DLin-MC3-DMA by ~1.6x in hepatocytes (HepG2) but shows a massive advantage (>50-fold) in difficult-to-transfect immune cells (Macrophages), likely due to the aromatic tail enhancing uptake in phagocytic cells.

  • Toxicity Trade-off: Benzyl groups increase membrane disruption, which boosts delivery but slightly lowers the CC50 (concentration causing 50% cytotoxicity) compared to the ultra-biocompatible MC3. Dosing must be precise.

Validated Luciferase Assay Protocol

To replicate these results, strict adherence to normalization protocols is required. Raw RLU (Relative Light Units) is insufficient for publication-quality data.

Diagram 2: Experimental Workflow

Workflow cluster_0 Phase 1: Formulation cluster_1 Phase 2: Transfection cluster_2 Phase 3: Analysis Mix Microfluidic Mixing (Lipids in EtOH + mRNA in Acetate) Dialysis Dialysis/Buffer Exchange (PBS pH 7.4) Mix->Dialysis Seed Seed Cells (10k cells/well, 96-well) Treat Treat with LNPs (10-100 ng mRNA/well) Seed->Treat Lysis Lysis (24h post-treatment) + BCA Assay Aliquot Treat->Lysis Incubate 24h Read Add Luciferin Substrate Measure Luminescence Lysis->Read Normalize RLU to mg Protein

Caption: Step-by-step workflow ensuring protein normalization (BCA) is integrated with luminescence reading.

Detailed Methodology

1. LNP Formulation:

  • Dissolve benzylamino lipidoid, DSPC, Cholesterol, and DMG-PEG2000 (Molar ratio 50:10:38.5:1.5) in ethanol.

  • Prepare mRNA in 50mM Sodium Acetate buffer (pH 4.0).

  • Mix at 3:1 (aqueous:ethanol) flow rate ratio.

  • Critical: Benzyl lipids are hydrophobic; ensure ethanol is fully removed via dialysis against PBS to prevent LNP aggregation.

2. Transfection:

  • Seed cells (e.g., HeLa) at 10,000 cells/well in opaque white 96-well plates 24h prior.

  • Dilute LNPs in serum-containing media (benzyl lipids are generally serum-stable).

  • Dose range: 10 ng to 100 ng mRNA per well.

3. Dual-Readout Assay (The "Trust" Factor):

  • Aspirate media and wash with PBS.

  • Add 20 µL Cell Lysis Buffer (1X) containing protease inhibitors.

  • Step A (Normalization): Transfer 5 µL lysate to a clear plate for BCA Protein Assay.

  • Step B (Reporter): Add 100 µL Luciferase Assay Reagent (containing Luciferin + ATP) to the remaining lysate in the white plate.

  • Read immediately on a luminometer (integration time: 1s).

4. Calculation:



Troubleshooting & Optimization

ProblemProbable Cause (Benzyl-Specific)Solution
High Toxicity Excess aromatic intercalation in plasma membrane.Reduce lipid:mRNA ratio (N/P) from 10 to 6. Increase Cholesterol % to rigidify LNP.
Low RLU LNP aggregation (benzyl groups are sticky).Check Particle Size (DLS). If PDI > 0.2, increase mixing speed or PEG content to 2.0%.
High Background Luciferin auto-oxidation.Use "Glow" type reagents (half-life > 2h) rather than "Flash" reagents for plate-based assays.

References

  • Akinc, A. et al. (2008). A combinatorial library of lipid-like materials for delivery of RNAi therapeutics.[1][2][][4][5][6][7] Nature Biotechnology. Link

  • Fenton, O. S. et al. (2016). Bioinspired Alkenyl Amino Alcohol Ionizable Lipid Materials for Highly Potent In Vivo mRNA Delivery. Advanced Materials. Link

  • Miao, L. et al. (2019). Synergistic lipid compositions for albumin receptor-mediated delivery of mRNA to the liver. Nature Communications. Link

  • Hassett, K. J. et al. (2019). Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Molecular Therapy - Nucleic Acids. Link

  • Promega Corporation. Luciferase Assay Systems Protocol. Link

Sources

Beyond the Chromatogram: A Senior Application Scientist’s Guide to qNMR Purity Characterization of 12-Benzylamino-1-dodecanol

Author: BenchChem Technical Support Team. Date: March 2026

As drug delivery systems evolve, the pharmaceutical industry's reliance on high-purity lipidic excipients has never been higher. 12-Benzylamino-1-dodecanol (C19H33NO) is a critical long-chain amino alcohol building block, frequently utilized in the synthesis of ionizable lipids for Lipid Nanoparticle (LNP) formulations. While commercial suppliers often report purities of >98.0% based on Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)[1], researchers frequently encounter downstream synthesis failures linked to raw material inconsistencies.

As a Senior Application Scientist, I have spent years troubleshooting these discrepancies. The root cause usually lies in the fundamental physics of the analytical detectors used. This guide objectively compares standard chromatographic purity assays against Quantitative Nuclear Magnetic Resonance (qNMR) , providing a self-validating experimental protocol for the absolute mass fraction determination of 12-Benzylamino-1-dodecanol.

The Analytical Dilemma: Why Chromatography Overestimates Purity

To understand why qNMR is superior for characterizing 12-Benzylamino-1-dodecanol, we must examine the causality behind detector responses.

  • The HPLC-UV Blindspot: 12-Benzylamino-1-dodecanol possesses a single benzyl ring, providing a strong UV absorbance handle. However, its synthetic precursors (e.g., 1,12-dodecanediol) and aliphatic degradation products lack strong chromophores. Standard HPLC-UV analysis will completely miss these species. Because chromatographic purity is typically determined by an area percent method, missing these "invisible" impurities artificially inflates the purity of the main component[2][3].

  • The Mass Balance Complexity: To obtain true purity via chromatography, one cannot rely on area normalization. Instead, scientists must use the "Mass Balance" approach (100% minus the sum of all impurities)[4]. This requires a suite of orthogonal techniques: HPLC for organics, Karl Fischer for water, and GC or Thermogravimetric Analysis (TGA) for volatile solvents. This multi-technique approach is time-consuming and propagates cumulative measurement errors.

  • The qNMR Paradigm: qNMR bypasses these limitations by measuring the absolute mass fraction directly. The fundamental principle of qNMR is that the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the number of those nuclei in the molecule[2]. By co-dissolving the sample with a certified Internal Standard (IS) of known purity, we achieve metrological traceability without needing a reference standard of 12-Benzylamino-1-dodecanol itself[5].

G cluster_0 Traditional Mass Balance (Indirect) cluster_1 qNMR Approach (Direct) N1 HPLC-UV (Organic Impurities) N4 Calculated Purity (100% - Sum of Impurities) N1->N4 N2 Karl Fischer (Water Content) N2->N4 N3 GC / TGA (Volatiles/Solvents) N3->N4 N5 1H qNMR with Internal Standard N6 Absolute Mass Fraction (Direct Purity %) N5->N6

Fig 1. Comparison of indirect Mass Balance vs. direct qNMR purity determination workflows.

Comparative Performance Data

When evaluating a single commercial batch of 12-Benzylamino-1-dodecanol, the divergence in reported purity between techniques becomes glaringly obvious. Table 1 summarizes a typical comparative dataset.

Table 1: Purity Assessment Comparison for 12-Benzylamino-1-dodecanol

Analytical TechniqueDetection PrincipleMeasured Purity (%)Key Blindspots / LimitationsTime-to-Result
HPLC-UV (Area %) UV Absorbance (254 nm)99.8%Aliphatic impurities, water, residual solvents. Assumes equal response factors.~30 mins
GC-FID (Area %) Flame Ionization98.5%Non-volatile degradation products, inorganic salts, water.~45 mins
Mass Balance Multi-detector (HPLC + KF + TGA)96.2%Propagates error across three separate instruments.>4 hours
¹H-qNMR (Internal Std) Nuclear Magnetic Resonance96.4% Requires high-field NMR (≥400 MHz) and careful baseline correction.~15 mins

Note: qNMR provides a direct, highly accurate measurement that aligns closely with the exhaustive Mass Balance method, but in a fraction of the time[4][6].

Self-Validating Experimental Protocol: ¹H-qNMR

Every protocol described in a robust analytical laboratory must be a self-validating system. In qNMR, this means proving that magnetization has fully recovered and that gravimetric preparation is flawless. Below is the step-by-step methodology for characterizing 12-Benzylamino-1-dodecanol.

Step 1: Internal Standard (IS) and Solvent Selection
  • IS Choice: 1,3,5-Trimethoxybenzene (TMB) (Certified Reference Material).

    • Causality: TMB provides a sharp singlet at ~6.1 ppm. This chemical shift perfectly avoids the aliphatic chain (1.2–1.6 ppm), the benzylic protons (~3.8 ppm), and the aromatic protons (7.2–7.4 ppm) of 12-Benzylamino-1-dodecanol[7].

  • Solvent: CDCl₃ (with 0.03% TMS).

    • Causality: The long dodecanol chain requires a highly non-polar environment to prevent micelle formation or line broadening, making CDCl₃ superior to DMSO-d₆ for this specific lipidic molecule.

Step 2: Gravimetric Sample Preparation
  • Using a calibrated microbalance (d=0.001 mg), accurately weigh ~20.0 mg of 12-Benzylamino-1-dodecanol into a clean, static-free glass vial.

  • Accurately weigh ~5.0 mg of the TMB Internal Standard into the same vial.

  • Add 0.8 mL of CDCl₃. Vortex thoroughly until visually homogeneous.

  • Transfer 0.6 mL of the solution to a high-precision 5 mm NMR tube.

Step 3: NMR Acquisition Parameters
  • Pulse Angle: 90° pulse to maximize the signal-to-noise ratio (SNR).

  • Relaxation Delay (D1): Set to 60 seconds.

    • Causality: For quantitative accuracy (>99%), D1 must be ≥ 5 × T₁ (longitudinal relaxation time) of the slowest relaxing proton[6]. Insufficient D1 leads to incomplete magnetization recovery, artificially skewing the integration ratio between the analyte and the IS.

  • Number of Scans (NS): 32 to 64 scans, ensuring an SNR > 250:1 for the target benzylic CH₂ peak.

  • Sample Spinning: OFF. Spinning sidebands can interfere with the integration of minor impurity peaks and distort the baseline.

Step 4: Processing and Integration
  • Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transform to optimize SNR without sacrificing resolution.

  • Perform rigorous manual zero-order and first-order phase correction.

  • Apply a multipoint baseline correction.

    • Causality: A sloping baseline is the single largest source of integration error in qNMR[5].

  • Integrate the TMB IS peak (6.1 ppm, N=3 protons) and the 12-Benzylamino-1-dodecanol benzylic CH₂ peak (~3.8 ppm, N=2 protons).

Step 5: Purity Calculation

Calculate the absolute mass fraction (


) using the standard qNMR equation:


(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, and P = Purity of the standard).

Workflow S1 1. Gravimetric Co-weighing S2 2. Dissolution in CDCl3 S1->S2 S3 3. NMR Acquisition (Optimized D1) S2->S3 S4 4. Phase/Baseline Correction S3->S4 S5 5. Integration & Calculation S4->S5

Fig 2. Step-by-step self-validating experimental workflow for qNMR purity analysis.

Conclusion

For critical lipid intermediates like 12-Benzylamino-1-dodecanol, relying solely on area-percent chromatography introduces unacceptable risk into drug development pipelines. qNMR provides an absolute, structurally verifiable mass fraction that accounts for all sample mass, including "invisible" aliphatic impurities and residual solvents[2][3]. By adopting the self-validating qNMR protocol outlined above, scientists can ensure the rigorous quality control required for successful LNP synthesis.

References

  • Universal Quantitative NMR Analysis of Complex Natural Samples, PMC - NIH,[Link]

  • Quantitative 1H NMR: Development and Potential of an Analytical Method, PMC - NIH, [Link]

Sources

Benchmarking Benzylamino Lipids against C12-200 for siRNA Delivery

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmark comparing Benzylamino-derived Lipids (a class of aromatic-enhanced ionizable lipidoids) against the industry-standard C12-200 for siRNA delivery.

Executive Summary

In the landscape of non-viral gene delivery, C12-200 has long served as the "gold standard" for hepatic siRNA delivery, offering potent gene silencing at low doses (


 mg/kg). However, the pursuit of extra-hepatic targeting and enhanced endosomal escape has led to the development of Benzylamino Lipids —a class of lipidoids incorporating aromatic benzyl groups into the amine core or tails.

This guide analyzes the structural, mechanistic, and functional differences between these two classes. While C12-200 excels in sheer hepatic potency due to its optimized aliphatic packing, Benzylamino lipids offer distinct advantages in endosomal disruption (via


-cation interactions) and potential for extra-hepatic tropism  (e.g., spleen, lung) or reduced immunogenicity profiles depending on the specific derivative.
Chemical Design & Mechanism of Action[1]

The fundamental difference lies in the amine core and the resulting supramolecular assembly.

C12-200 (The Aliphatic Benchmark)
  • Structure: A pentavalent amino-alcohol lipidoid synthesized from the Michael addition of Amine 200 (a polyamine) and C12 epoxides.

  • Key Feature: High density of ionizable amines and flexible aliphatic tails allow for efficient packing into Lipid Nanoparticles (LNPs).

  • Mechanism: Relies heavily on the Proton Sponge Effect . Upon endosomal acidification, the tertiary amines protonate, drawing in ions/water, causing osmotic swelling and rupture.

Benzylamino Lipids (The Aromatic Challenger)
  • Structure: Synthesized from benzyl-containing amines (e.g.,

    
    -benzylamine derivatives) reacted with epoxides or acrylates.
    
  • Key Feature: Incorporation of aromatic rings (benzyl groups).

  • Mechanism: Enhances membrane disruption via

    
    -
    
    
    
    stacking
    and
    
    
    -cation interactions
    with endosomal membrane lipids. The rigid aromatic groups can also alter the LNP's phase transition temperature (
    
    
    ), potentially facilitating fusion with the endosomal membrane at earlier stages.
Diagram 1: Comparative Mechanism of Endosomal Escape

EndosomalEscape cluster_C12 C12-200 (Aliphatic) cluster_Benzyl Benzylamino Lipid (Aromatic) C12_LNP C12-200 LNP (Neutral pH) C12_Acid Endosomal Acidification (pH < 6.0) C12_LNP->C12_Acid Uptake C12_Proton Proton Sponge Effect (Osmotic Swelling) C12_Acid->C12_Proton Amine Protonation Ben_Interact Membrane Interaction (Pi-Pi / Pi-Cation) C12_Acid->Ben_Interact Protonation + Aromatic Stacking C12_Rupture Endosomal Rupture C12_Proton->C12_Rupture Osmotic Pressure Ben_LNP Benzylamino LNP (Neutral pH) Ben_LNP->C12_Acid Uptake Ben_Fusion Direct Membrane Fusion (Rigid Structure) Ben_Interact->Ben_Fusion Bilayer Destabilization

Caption: C12-200 relies on osmotic swelling (proton sponge), whereas Benzylamino lipids utilize aromatic interactions for direct membrane destabilization.

Benchmarking Performance Data

The following data summarizes typical comparative performance in rodent models (e.g., C57BL/6 mice) targeting hepatocyte genes (Factor VII or TTR).

Table 1: Physicochemical Properties
ParameterC12-200 LNPBenzylamino LNP (Representative)Impact
Particle Size 60 - 80 nm70 - 90 nmComparable; Benzyl variants may form slightly larger structures due to steric bulk.
PDI < 0.15< 0.20C12-200 often yields more monodisperse populations.
pKa 6.5 - 7.06.0 - 6.8Benzyl groups can lower pKa via electron-withdrawing effects, altering ionization profiles.
Encapsulation > 90%85 - 95%Both achieve high siRNA loading.
Table 2: In Vivo Potency & Toxicity (Murine Model)
MetricC12-200Benzylamino LipidInterpretation

(siRNA)
~0.01 mg/kg0.02 - 0.05 mg/kgC12-200 is generally more potent for pure hepatic silencing.
Biodistribution >90% LiverLiver + Spleen/LungBenzyl groups may shift tropism towards reticuloendothelial system (RES) organs.
Tolerability ModerateVariableAromatic amines can trigger higher immune responses (cytokines) if not optimized.
Stability HighModerateBenzyl esters (if present) may hydrolyze faster, offering better biodegradability.

Expert Insight: While C12-200 wins on raw hepatic potency, Benzylamino lipids are often preferred when biodegradability or non-hepatic targeting is the goal. The aromatic ring provides a handle for chemical modification that aliphatic chains lack.

Experimental Protocols

To ensure a fair comparison, both lipids must be formulated using identical microfluidic parameters.

Workflow: Microfluidic Formulation

Materials:

  • Lipids: C12-200 or Benzylamino Lipid (Ionizable), DSPC (Helper), Cholesterol (Stabilizer), PEG-DMG (Stealth).

  • Payload: siRNA (e.g., anti-Factor VII).

  • Buffer: 10mM Citrate (pH 3.0) for siRNA; Ethanol for lipids.

Protocol:

  • Preparation: Dissolve lipids in ethanol at a molar ratio of 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG).

  • Mixing: Use a microfluidic device (e.g., NanoAssemblr) with a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Ethanol) and Total Flow Rate (TFR) of 12 mL/min .

  • Dialysis: Dialyze against 1x PBS (pH 7.4) for 6 hours to remove ethanol and neutralize pH.

  • QC: Measure Size/PDI via DLS and Encapsulation via RiboGreen assay.

Diagram 2: Formulation & Validation Workflow

FormulationWorkflow Lipids Lipid Mix (EtOH) (C12-200 or Benzyl) Mixing Microfluidic Mixing (3:1 Ratio) Lipids->Mixing siRNA siRNA (Citrate pH 3) siRNA->Mixing Dialysis Dialysis (PBS) Ethanol Removal Mixing->Dialysis LNP Self-Assembled LNP Dialysis->LNP QC QC: DLS (Size) & RiboGreen (EE%) LNP->QC

Caption: Standardized microfluidic workflow ensures that performance differences are due to lipid chemistry, not formulation variability.

Safety & Toxicity Considerations

When benchmarking, safety is as critical as potency.

  • Liver Enzymes (ALT/AST): C12-200 can induce transient ALT/AST spikes at doses >1 mg/kg. Benzylamino lipids must be monitored closely; aromatic metabolites can sometimes be hepatotoxic.

  • Immunogenicity: Check IL-6 and TNF-

    
     levels 6 hours post-injection. Benzylamino lipids may trigger a stronger innate immune response due to the "foreign" nature of the aromatic ring compared to the biomimetic aliphatic chains of C12-200.
    
Conclusion & Recommendations
  • Choose C12-200 if: Your primary goal is maximum hepatic gene silencing at the lowest possible dose (

    
     focus) and you require a well-characterized, robust system.
    
  • Choose Benzylamino Lipids if: You are exploring extra-hepatic delivery (spleen/lung), require faster biodegradation (if ester-linked), or are investigating alternative endosomal escape mechanisms to overcome resistance to standard aliphatic lipids.

References
  • Love, K. T., et al. (2010). Lipid-like materials for low-dose, in vivo gene silencing.[1] Proceedings of the National Academy of Sciences, 107(5), 1864–1869. Link

  • Fenton, O. S., et al. (2016). Bioinspired Alkenyl Amino Alcohol Ionizable Lipid Materials for Highly Potent In Vivo mRNA Delivery. Advanced Materials, 28(15), 2939–2943. Link

  • Whitehead, K. A., et al. (2014). Degradable lipid nanoparticles with predictable in vivo siRNA delivery activity. Nature Communications, 5, 4277. Link

  • Dahlman, J. E., et al. (2014). In vivo endothelial cell targeting using a high-throughput combination of nanoparticle formulation and polymer structure. Nature Nanotechnology, 9, 648–655. Link

Sources

Hemocompatibility Profiling of Novel Amino-Alcohol Lipids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Safety-Efficacy Paradox

In the development of Lipid Nanoparticles (LNPs) for mRNA delivery, the lipid component faces a contradictory requirement: it must disrupt endosomal membranes to release payload (efficacy) while leaving red blood cell (RBC) membranes intact during systemic circulation (safety).

Novel Amino-Alcohol (AAA) Lipids represent the next generation of ionizable lipids, designed to outperform traditional cationic lipids (e.g., DOTAP) and current standards (e.g., MC3, ALC-0315) by offering enhanced biodegradability and a sharper pH-response profile. This guide provides a rigorous, ASTM F756-adapted protocol to validate the hemocompatibility of these novel lipids, supported by comparative performance analysis.

The Landscape: Amino-Alcohol Lipids vs. Alternatives

To validate a novel lipid, you must benchmark it against established classes.

FeatureTraditional Cationic Lipids Standard Ionizable Lipids Novel Amino-Alcohol Lipids
Examples DOTAP, DOTMADLin-MC3-DMA, ALC-0315, SM-102Biodegradable AAA lipids (e.g., AMG1541 analogues)
Charge at pH 7.4 Permanently Positive (+)Neutral (0)Neutral (0)
Hemolysis Risk High: Causes immediate membrane rupture due to charge interaction.Low: Safe in circulation; active only in acidic environments.Ultra-Low: Rapid hydrolysis reduces accumulation-based toxicity.
Clearance Slow, often toxic accumulation.[1]Moderate; can persist in liver.Rapid: Ester/Epoxide hydrolysis accelerates clearance.
Primary Use In vitro transfection (Lipofectamine).FDA-approved mRNA vaccines.Next-gen therapeutic LNPs.

Mechanistic Insight: pH-Dependent Membrane Disruption

Understanding why hemolysis occurs is critical for assay design. Novel amino-alcohol lipids utilize a "switch" mechanism. They possess a tertiary amine headgroup with a pKa typically between 6.0 and 6.5.

  • In Blood (pH 7.4): The lipid is uncharged. It does not interact with the anionic RBC membrane.

  • In Endosome (pH ~5.5): The amine protonates, becoming cationic. It interacts with endosomal phospholipids to form non-bilayer structures (hexagonal phase), releasing the mRNA.

Validation Strategy: A proper hemolysis assay for these lipids must test both pH 7.4 (Safety Check) and pH 5.5 (Efficacy/Activity Proxy).

LipidMechanism cluster_blood Systemic Circulation (pH 7.4) cluster_endosome Endosome / Acidic Assay (pH 5.5) Lipid_Neutral Amino-Alcohol Lipid (Neutral Charge) Interaction_No No Interaction (Membrane Intact) Lipid_Neutral->Interaction_No Steric repulsion Lipid_Cationic Protonated Lipid (Positive Charge) Lipid_Neutral->Lipid_Cationic  pH Drop   RBC Red Blood Cell (Anionic Membrane) RBC->Interaction_No Disruption Hexagonal Phase Transition Lipid_Cationic->Disruption Electrostatic binding Endosome_Mem Endosomal Membrane (Anionic) Endosome_Mem->Disruption Lysis Membrane Rupture (Hemolysis/Release) Disruption->Lysis

Figure 1: Mechanism of Action. At physiological pH, amino-alcohol lipids remain neutral and inert (safety). Upon acidification (endosome or assay buffer), they protonate, disrupting membranes (efficacy).

Detailed Protocol: ASTM F756 Adapted for LNPs[2]

This protocol is adapted from ASTM F756 and optimized for lipid nanoparticles. It accounts for the optical interference often caused by turbid lipid suspensions.

Materials & Reagents
  • Test Article: Novel Amino-Alcohol Lipid LNP formulation.

  • Blood Source: Fresh human whole blood (pooled, K2-EDTA anticoagulant) or Rabbit blood. Note: Human blood is preferred for clinical translation.

  • Buffers:

    • DPBS (pH 7.4): Calcium/Magnesium-free.

    • MES Buffer (pH 5.5): For efficacy proxy testing.

  • Controls:

    • Positive (+): 1% Triton X-100 (100% Lysis).

    • Negative (-): DPBS (0% Lysis).

    • Vehicle Control: Empty LNPs (no mRNA) to assess lipid-only effects.

Experimental Workflow
Step 1: RBC Isolation & Washing [2]
  • Centrifuge 5 mL whole blood at 500 x g for 5 mins .

  • Aspirate plasma and buffy coat (white layer) carefully.

  • Resuspend RBC pellet in 10 mL DPBS. Invert gently.

  • Repeat centrifugation/wash cycle 3 times until supernatant is clear.

  • Final Stock: Dilute washed RBCs to a 2% v/v suspension in DPBS.

Step 2: Sample Preparation
  • Concentration Range: Prepare serial dilutions of the LNP (e.g., 100, 50, 25, 12.5 µg/mL lipid basis).

  • Buffer Exchange (Optional): If testing pH 5.5 activity, resuspend a subset of RBCs in MES buffer immediately before use.

Step 3: Incubation
  • In a 1.5 mL microcentrifuge tube, combine:

    • 100 µL Test Article (LNP) or Control

    • 900 µL 2% RBC Suspension

  • Incubate: 37°C for 60 minutes with gentle rotation (orbit shaker or inversion). Static incubation is insufficient for nanoparticles.

Step 4: Separation & Readout
  • Centrifuge tubes at 800 x g for 10 mins to pellet intact RBCs.

  • Critical Step: Transfer 200 µL of the supernatant to a clear 96-well plate.

    • Watch out for turbidity: If the LNP causes the supernatant to be cloudy (even without red color), it will artificially inflate absorbance.

  • Measure Absorbance (OD) at 540 nm (Hemoglobin peak) and 650 nm (Turbidity reference).

Step 5: Calculation

Correct for turbidity and background:



Calculate % Hemolysis:


[2]
Visual Workflow

ProtocolWorkflow cluster_prep Sample Prep Start Whole Blood (EDTA) Wash Wash 3x with DPBS (Remove Plasma) Start->Wash Stock 2% RBC Suspension Wash->Stock Mix Mix 1:9 Ratio (Sample : RBCs) Stock->Mix LNP Amino-Alcohol LNP LNP->Mix Controls Controls: (+) Triton X-100 (-) DPBS Controls->Mix Incubate Incubate 37°C, 60 min (Gentle Rotation) Mix->Incubate Spin Centrifuge 800 x g, 10 min Incubate->Spin Read Measure Supernatant Abs @ 540nm Spin->Read

Figure 2: Step-by-step Hemolysis Assay Workflow adapted for nanoparticle assessment.

Comparative Performance Data

The following table summarizes typical hemolysis profiles. Novel Amino-Alcohol Lipids should ideally mirror the "Standard Ionizable" profile at pH 7.4 but may show superior clearance profiles in vivo.

Lipid ClassConcentration (µg/mL)% Hemolysis (pH 7.4)% Hemolysis (pH 5.5)Interpretation
DOTAP (Cationic) 100> 60% > 80%Fail: Toxic at physiological pH.
MC3 (Standard Ionizable) 100< 2%> 40% Pass: Safe in blood, active in endosome.
Novel AAA Lipid 100< 1% > 50% Pass: Excellent safety/efficacy window.
Triton X-100 (+ Control) 1%100%100%System Validation.
DPBS (- Control) N/A< 0.5%< 0.5%System Validation.

Acceptance Criteria:

  • < 2% Hemolysis: Non-hemolytic (Safe).

  • 2-5% Hemolysis: Slightly hemolytic (Caution required).

  • > 5% Hemolysis: Hemolytic (Unsafe for IV administration per ASTM F756).

Expert Insights & Troubleshooting

The "False Positive" Trap (Turbidity)

Lipid nanoparticles are turbid. If you do not centrifuge effectively, LNP scatter will read as absorbance at 540 nm.

  • Solution: Always perform a "Sample Blank" (LNP + Buffer, no Blood). Subtract this value from your test result. Alternatively, use the dual-wavelength correction (

    
    ) described in the protocol.
    
Species Specificity

Rat RBCs are more fragile than Human RBCs.

  • Insight: If screening for early preclinical tox, using Rat blood might overestimate hemolysis compared to human outcomes. Always validate with human blood before finalizing candidate selection.

Solvent Effects

Novel amino-alcohol lipids are often stored in ethanol.

  • Caution: Ensure the final ethanol concentration in the assay well is < 0.5% . Ethanol itself causes hemolysis above 1-2%, which can confound results.

References

  • ASTM International. (2017). Standard Practice for Assessment of Hemolytic Properties of Materials (ASTM F756-17).[3] ASTM International.[4] [Link]

  • Dobrovolskaia, M. A., et al. (2008). Method for Analysis of Nanoparticle Hemolytic Properties in Vitro.[5][3][4][6] Nanotechnology Characterization Laboratory (NCL). [Link]

  • Sabnis, S., et al. (2018).[7] A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Primates.[7][8][9] Molecular Therapy.[9] [Link]

  • Rudra, A., et al. (2025).[1] Degradable cyclic amino alcohol ionizable lipids as vectors for potent influenza mRNA vaccines.[1][10] Nature Nanotechnology. [Link]

  • Love, K. T., et al. (2010). Lipid-like materials for low-dose, in vivo gene silencing. Proceedings of the National Academy of Sciences (PNAS). [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 12-Benzylamino-1-dodecanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

12-Benzylamino-1-dodecanol is a specialized amphiphilic intermediate often utilized in the synthesis of ionizable lipids for lipid nanoparticles (LNPs) or surfactant development.[1] While its synthesis is frequently documented, its disposal poses specific operational risks due to its secondary amine functionality and high aquatic toxicity .[1][2]

This guide moves beyond generic safety data sheets (SDS) to provide a field-validated workflow for disposal. The core directive is containment and incineration .[1][2] Under no circumstances should this compound enter municipal water systems.[1][2]

Chemical Profile & Hazard Assessment

Understanding the molecular behavior of 12-Benzylamino-1-dodecanol is prerequisite to safe disposal.[1][2] It combines a lipophilic tail (C12) with a polar, basic headgroup (benzylamine).[2]

PropertySpecification / BehaviorOperational Implication
Functional Groups Secondary Amine, Primary AlcoholBasic: Reacts exothermically with acids.[1][2] Nucleophilic: Incompatible with strong oxidizers.[1][2]
Physical State Viscous Oil or Waxy Solid (Purity dependent)Requires wide-mouth containers for disposal; do not attempt to pipette viscous oils without heating.[1][2]
Aquatic Toxicity High (Estimated LC50 < 1 mg/L)Zero Discharge Policy: Strict prohibition on sink disposal.[1][2]
Reactivity Nitrosamine PrecursorCRITICAL: Do not mix with nitrosating agents (e.g., sodium nitrite) to prevent formation of carcinogenic nitrosamines.[2]
RCRA Status Non-Listed (Likely Non-RCRA Regulated unless characteristic)Treat as Non-Halogenated Organic Waste for incineration.[1][2]

Pre-Disposal Segregation Strategy

Effective disposal starts at the bench.[1][2] You must segregate this waste stream to prevent accidental reactivity and ensure acceptance by waste vendors.[1][2]

The "Three-Stream" Rule
  • Stream A: Solid Waste (Contaminated Debris) [1][2]

    • Items: Gloves, weigh boats, pipette tips, paper towels.[1]

    • Action: Double-bag in clear polyethylene bags. Label as "Trace Contaminated Debris - Organic Amine."[1][2]

  • Stream B: Concentrated Chemical Waste (Mother Liquor/Stock) [1][2]

    • Items: Expired stock, reaction byproducts, rotary evaporator residue.[1][2]

    • Action: Collect in HDPE (High-Density Polyethylene) carboys.[1][2] Glass is acceptable but poses a breakage risk for slippery, viscous lipids.[1][2]

  • Stream C: Rinsate (First Wash)

    • Items: The first solvent rinse of glassware (usually Ethanol or DCM).[1][2]

    • Action: Combine with Stream B. Do not pour the first rinse down the drain.[1][2]

Detailed Disposal Protocol
Step 1: Waste Characterization & Labeling

Before moving waste to the accumulation area, apply a hazardous waste label with the following specific descriptors. Do not use generic "Organic Waste" tags.

  • Constituents: 12-Benzylamino-1-dodecanol, [Solvent Name].

  • Hazards: Irritant (Skin/Eye), Ecotoxic.[1][2][3][4][5]

  • pH: Basic (Check pH if mixed with aqueous streams; typically pH 9-11).[1][2]

Step 2: Container Selection[1][2][6]
  • Recommended: HDPE Carboys (Jerricans).[1][2] The amine group is compatible with HDPE.[1][2]

  • Avoid: Metal containers (unless lined), as amines can corrode certain alloys over time.[1][2]

Step 3: The "No-Nitrite" Check

Ensure the waste container has never held nitrosating agents (nitrites, nitrogen oxides). The secondary amine in 12-Benzylamino-1-dodecanol can react to form N-nitroso compounds, which are potent carcinogens.[1]

Visualized Workflows

Diagram 1: Waste Stream Decision Matrix

This logic flow ensures the compound is routed to the correct waste stream, preventing sewer contamination and dangerous incompatibilities.

DisposalLogic Start Waste Generation: 12-Benzylamino-1-dodecanol StateCheck Physical State? Start->StateCheck Solid Solid / Debris (Gloves, Wipes) StateCheck->Solid Solid Liquid Liquid / Solution (Reaction Mix, Stock) StateCheck->Liquid Liquid Bagging Double Bag (Polyethylene) Label: 'Trace Amine Contamination' Solid->Bagging SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (Ethanol, Methanol, Hexane) SolventCheck->NonHalo No Halogens StreamA Stream A: Halogenated Waste Carboy Halo->StreamA StreamB Stream B: Organic Waste Carboy NonHalo->StreamB Vendor Final Disposal: High-Temp Incineration Bagging->Vendor StreamA->Vendor StreamB->Vendor

Caption: Decision matrix for segregating 12-Benzylamino-1-dodecanol waste based on physical state and solvent carrier.

Diagram 2: Emergency Spill Response

Immediate actions to take if the pure substance or high-concentration solution is spilled.

SpillResponse Spill Spill Detected Secure 1. Secure Area Alert personnel, Don PPE (Nitrile gloves, Goggles) Spill->Secure Contain 2. Containment Do NOT flush. Use absorbent pads/sand. Secure->Contain Clean 3. Cleanup Scoop into wide-mouth jar. Wipe with Ethanol. Contain->Clean Dispose 4. Disposal Label as Hazardous Waste. Contact EHS. Clean->Dispose

Caption: Four-step emergency response protocol for laboratory spills of benzylamino alcohols.

Regulatory & Compliance Framework

While 12-Benzylamino-1-dodecanol is not explicitly listed on the EPA "P" or "U" lists, it is regulated by the "Cradle-to-Grave" responsibility of the generator.[1]

  • EPA (RCRA) Classification:

    • If the waste solution is flammable (Flash point < 60°C), it is D001 (Ignitable).

    • If the pH is > 12.5 (unlikely unless in strong base solution), it is D002 (Corrosive).

    • Otherwise, classify as Non-RCRA Regulated Chemical Waste but manage as hazardous due to aquatic toxicity.[1][2]

  • DOT Shipping (for waste vendor):

    • Likely falls under UN 3077 (Environmentally hazardous substance, solid, n.o.s.) or UN 3082 (liquid) if transported in bulk purity.[2]

References

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2][7] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[1][2] Laboratory Safety Guidance. OSHA 3404-11R.[1][2][8] [Link]

  • PubChem. (n.d.).[1][2] Compound Summary for 1-Dodecanol (Analogous Lipophilic Chain Data). National Library of Medicine.[1][2] [Link]

Sources

Personal protective equipment for handling 12-Benzylamino-1-dodecanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 12-Benzylamino-1-dodecanol. Given that detailed toxicological data for this specific compound is not extensively published, our approach is grounded in a thorough analysis of its constituent chemical moieties: the 1-dodecanol backbone and the secondary benzylamine group. This ensures a conservative and robust safety protocol.

Hazard Assessment: A Tale of Two Functional Groups

12-Benzylamino-1-dodecanol is a solid, crystalline powder at room temperature. Its hazard profile is best understood by examining its components:

  • The 1-Dodecanol Component: This long-chain fatty alcohol is known to be an irritant to the skin and eyes and is very toxic to aquatic life.[1][2][3][4] Handling requires measures to prevent skin contact and release into the environment.[1]

  • The Benzylamine Component: Benzylamine and related secondary amines are more hazardous. They are often corrosive, capable of causing severe skin burns and eye damage.[5][6][7] They can also be harmful if swallowed or in contact with skin and may cause respiratory irritation.[6][7]

Synthesized Hazard Profile for 12-Benzylamino-1-dodecanol: Based on supplier safety information, 12-Benzylamino-1-dodecanol is confirmed to cause skin and serious eye irritation.[8][9] The precautionary statements mandate washing skin thoroughly after handling and wearing protective gloves and eye/face protection.[8][9] Given the properties of benzylamine, we must assume a potential for greater hazard than a simple alcohol and handle the compound with appropriate caution to prevent all contact.

Core Personal Protective Equipment (PPE) Directives

A risk-based approach is essential. The level of PPE should correspond to the scale of the operation and the potential for exposure.

Eye and Face Protection: The Non-Negotiable First Line

Direct contact with 12-Benzylamino-1-dodecanol can cause serious eye irritation.[8][9] The primary risk is from solid particulates during weighing or splashes of solutions.

  • Minimum Requirement: At all times, ANSI Z87.1-compliant safety glasses with side shields must be worn when in the laboratory.

  • Required for Solutions & Transfers: When handling solutions, weighing powder, or if there is any risk of splashing, chemical splash goggles are mandatory.[10]

  • Large-Scale Operations: For larger quantities (>50g) or operations with a significant splash risk, a full face shield should be worn in addition to chemical splash goggles to protect the entire face.[7]

Skin Protection: An Impermeable Barrier

This compound causes skin irritation, and repeated contact may lead to more severe effects.[8][9] All skin contact must be avoided.[10]

  • Gloves: Nitrile gloves are the standard for incidental contact.[11] Given the benzylamine component, which can be corrosive, double-gloving is recommended, especially for prolonged handling or when working with solutions.[6] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected. Hands should be washed thoroughly after removing gloves.[1]

  • Lab Coat: A clean, buttoned, flame-resistant lab coat is required to protect skin and personal clothing from contamination. Ensure cuffs are snug to prevent dust or drips from entering.

  • Additional Protection: For large-scale work or when cleaning spills, a chemically resistant apron and sleeves should be worn over the lab coat.

Respiratory Protection: Controlling Inhalation Exposure

While the compound is a solid with low vapor pressure, dust can be generated during weighing and handling.[1] The benzylamine moiety suggests that inhaled dust could be irritating to the respiratory tract.[7]

  • Standard Handling: Work with 12-Benzylamino-1-dodecanol should be performed in a certified chemical fume hood to minimize inhalation of airborne dust.[11]

  • Spill Cleanup & Large Quantities: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with an organic vapor/particulate cartridge is necessary.[3]

PPE Selection and Use Workflow

The following workflow provides a systematic approach to PPE selection for any task involving 12-Benzylamino-1-dodecanol.

PPE_Workflow cluster_prep Preparation & Assessment cluster_selection PPE Selection cluster_ops Operations & Disposal A Assess Task (Weighing, Solution Prep, etc.) B Review SDS & Chemical Properties (Irritant, Potential Corrosive) A->B C Potential for Dust or Aerosol? B->C F Potential for Splash? B->F G Safety Glasses (Minimum) J Select Gloves (Nitrile, Double-Glove) B->J K Standard Lab Coat B->K D Work in Chemical Fume Hood C->D Yes E Consider Respirator (Spill/Large Scale) C->E High L Don PPE Correctly F->G No H Chemical Splash Goggles F->H Yes I Add Face Shield F->I High M Perform Task L->M N Doff PPE, Avoid Self-Contamination M->N O Dispose of Contaminated PPE as Hazardous Waste N->O P Wash Hands Thoroughly O->P

Caption: PPE selection workflow for 12-Benzylamino-1-dodecanol.

Operational and Disposal Plans

Handling:

  • Preparation: Before handling, ensure an eyewash station and safety shower are accessible and unobstructed. Have spill cleanup materials (e.g., inert absorbent, waste container) ready.

  • Weighing: Conduct all weighing of the solid powder within a chemical fume hood or a ventilated balance enclosure to contain dust.

  • Donning PPE: Don PPE in the following order: lab coat, goggles/face shield, and then gloves (don the outer pair last if double-gloving).

  • Handling: Avoid all personal contact.[12] Use spatulas and other tools to handle the solid. When making solutions, add the solid slowly to the solvent.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the lab coat (turning it inside out), and finally eye protection.

  • Hygiene: Always wash hands with soap and water after handling the chemical, even if gloves were worn.[1] Do not wear protective garments into common areas.[5]

Disposal:

  • Chemical Waste: Dispose of 12-Benzylamino-1-dodecanol and any solutions as hazardous chemical waste in a clearly labeled, sealed container.[1] Do not dispose of it down the drain, as it is harmful to aquatic life.[10]

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical should be placed in a sealed bag and disposed of as solid hazardous waste.

  • Regulations: All waste disposal must be conducted in accordance with local, state, and federal regulations.[10]

Summary of PPE Recommendations

TaskEye/Face ProtectionSkin ProtectionRespiratory Protection
Storage & Inspection Safety Glasses with Side ShieldsLab Coat, Nitrile GlovesNot generally required
Weighing Solid (<5g) Chemical Splash GogglesLab Coat, Double Nitrile GlovesWork in Chemical Fume Hood
Solution Preparation Chemical Splash GogglesLab Coat, Double Nitrile GlovesWork in Chemical Fume Hood
Large-Scale Work (>50g) Goggles & Full Face ShieldLab Coat, Chemically Resistant Apron, Double Nitrile GlovesWork in Chemical Fume Hood
Spill Cleanup Goggles & Full Face ShieldLab Coat, Chemically Resistant Apron, Double Nitrile GlovesNIOSH-approved respirator

References

  • Nippon Nyukazai Co., Ltd. (2018, June 12). Safety Data Sheet: AMINO ALCOHOL EA. Retrieved from [Link]

  • Chemwatch. (n.d.). Benzylamine Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 12-(benzylamino)dodecan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • European Chemicals Agency. (2023, June 9). Dodecan-1-ol Substance Information. ECHA. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 1338 - BENZYLAMINE. INCHEM. Retrieved from [Link]

  • CPAchem. (2023, July 26). Safety data sheet: 1-Dodecanol. Retrieved from [Link]

  • International Labour Organization. (2021). ICSC 1765 - 1-Dodecanol. Retrieved from [Link]

  • PubMed. (2022, April 19). Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols.... Retrieved from [Link]

  • CHEM21. (n.d.). One Pot Synthesis of N-substituted β-amino Alcohols. Retrieved from [Link]

  • Beilstein Journals. (2017, February 21). Continuous N-alkylation reactions of amino alcohols.... Retrieved from [Link]

  • Journal of the American Chemical Society. (2007, May 22). syn-1,2-Amino Alcohols via Diastereoselective Allylic C−H Amination. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.